N-butyl-2-methylcyclohexan-1-amine
Description
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Structure
3D Structure
Properties
CAS No. |
55794-86-0 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-butyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C11H23N/c1-3-4-9-12-11-8-6-5-7-10(11)2/h10-12H,3-9H2,1-2H3 |
InChI Key |
XUUVYGVYVQRMAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1CCCCC1C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of N-butyl-2-methylcyclohexan-1-amine
Physicochemical Characterization, Synthetic Pathways, and Utility in Drug Discovery
Executive Summary
N-butyl-2-methylcyclohexan-1-amine (CAS: 55794-86-0) is a secondary amine building block characterized by a lipophilic cyclohexane scaffold and a flexible butyl chain.[1] In medicinal chemistry, this structure serves as a critical pharmacophore fragment, offering a balance of steric bulk (via the 2-methyl group) and hydrophobic interaction potential. This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, and analytical fingerprints for researchers in lead optimization.
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity
The molecule consists of a cyclohexane ring substituted at the C1 position with an n-butylamino group and at the C2 position with a methyl group.[1] The proximity of the methyl group to the amine imposes specific steric constraints that influence both its chemical reactivity and binding affinity in biological targets.
Table 1: Physicochemical Data Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| CAS Number | 55794-86-0 |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Predicted pKa | ~10.5 (Secondary Amine) |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| H-Bond Donors | 1 (NH) |
| H-Bond Acceptors | 1 (N) |
Stereochemical Complexity
The 1,2-substitution pattern on the cyclohexane ring introduces cis/trans isomerism.
-
Cis-Isomer: The amino and methyl groups are on the same side of the ring (e.g., Axial/Equatorial or Equatorial/Axial).
-
Trans-Isomer: The groups are on opposite sides (typically Diequatorial for stability).
Expert Insight: In commercial preparations, this compound often exists as a mixture of diastereomers. However, the trans-diequatorial conformation is thermodynamically favored due to reduced 1,3-diaxial interactions. When using this fragment for rigidifying drug scaffolds, resolving these isomers is critical for structure-activity relationship (SAR) consistency.
Figure 1: Stereochemical and functional analysis of this compound.
Part 2: Synthetic Methodology
Primary Route: Reductive Amination
The most robust synthesis involves the reductive amination of 2-methylcyclohexanone with n-butylamine . This route is preferred over direct alkylation (using butyl halides) because it avoids over-alkylation to the quaternary ammonium salt.
Mechanism:
-
Imine Formation: Condensation of the ketone and amine releases water to form an imine (Schiff base).[2]
-
Reduction: Selective reduction of the imine using a hydride source.[3]
Reagent Selection Strategy:
-
Sodium Triacetoxyborohydride (STAB): The gold standard for this reaction. It is mild enough to reduce the imine without reducing the ketone starting material, allowing for "one-pot" procedures.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): An alternative, though less preferred due to toxicity and the requirement for pH control.
Figure 2: One-pot reductive amination workflow.
Detailed Experimental Protocol
Note: All procedures must be performed in a fume hood.
Materials:
-
2-Methylcyclohexanone (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 2-methylcyclohexanone (10 mmol) and n-butylamine (11 mmol) in DCE (30 mL).
-
Activation: Add Acetic Acid (10 mmol). Stir at room temperature for 30 minutes to promote imine formation.
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.
-
Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexanes/Ethyl Acetate with 1% Triethylamine).
Part 3: Analytical Characterization
To validate the identity of the synthesized compound, researchers should look for specific spectral fingerprints.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (M+): 169 m/z.
-
Base Peak: Expect a strong fragment resulting from alpha-cleavage next to the nitrogen.
-
Loss of the butyl chain or ring fragmentation is common.
-
Look for m/z 126 (Loss of propyl from butyl chain) or m/z 112 (Loss of butyl).
-
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃):
-
δ 0.90 (t, 3H): Terminal methyl of the butyl group.
-
δ 0.95 (d, 3H): Methyl group attached to the cyclohexane ring (C2).
-
δ 2.30 – 2.60 (m, 3H): N-CH₂ (butyl) and N-CH (ring C1). Note: The chemical shift of the ring proton will differ between cis and trans isomers.
-
δ 1.00 – 1.90 (m, ~14H): Overlapping multiplets from the cyclohexane ring and butyl methylene protons.
Part 4: Applications in Drug Development
Fragment-Based Drug Design (FBDD)
This compound is a valuable "lipophilic amine" fragment.
-
Solubility Modulation: The basic amine provides solubility at physiological pH (via protonation), while the cyclohexyl-butyl tail ensures membrane permeability.
-
Steric Probing: The 2-methyl group allows medicinal chemists to probe the size of hydrophobic pockets in receptors. If a straight-chain cyclohexylamine is active, introducing the 2-methyl group can test if the pocket can accommodate branching, potentially improving selectivity.
NMDA Receptor Antagonism
Structurally, this molecule shares homology with fragments of Ketamine and Phencyclidine (PCP) derivatives, which often feature cyclohexylamines. While this specific molecule lacks the aryl ring required for high-affinity NMDA binding, it serves as a simplified scaffold for studying channel blocking kinetics.
References
-
ChemicalBook. (2024). This compound Properties and Supplier Data. Retrieved from
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Standard protocol for STAB reduction).
-
PubChem. (2024). Compound Summary: Cyclohexanamine derivatives. Retrieved from
-
Enamine Store. (2024). Building Block Catalog: this compound. Retrieved from
Sources
Technical Guide: Stereoselective Synthesis and Characterization of N-Butyl-2-methylcyclohexylamine Isomers
This guide provides an in-depth technical analysis of the stereoisomers of N-butyl-2-methylcyclohexylamine, focusing on their synthesis, thermodynamic stability, and analytical differentiation.
Executive Summary
N-Butyl-2-methylcyclohexylamine is a secondary amine of significant interest in medicinal chemistry, serving as a structural motif in local anesthetics, mucolytics, and rubber accelerators. Its pharmacological profile is heavily influenced by its stereochemistry. The molecule exists as two geometric isomers: cis and trans .[1]
This guide details the thermodynamic principles governing the stability of these isomers, provides a robust protocol for their synthesis via reductive amination, and outlines the definitive analytical methods required to distinguish them.
Part 1: Stereochemical Fundamentals
Conformational Analysis
The stereochemistry of N-butyl-2-methylcyclohexylamine is defined by the relative orientation of the methyl group at C2 and the N-butylamino group at C1.
-
Trans-Isomer (Thermodynamic Product): In the most stable conformation, both the C2-Methyl and C1-N-butylamino groups adopt an equatorial position (1e, 2e). This minimizes 1,3-diaxial interactions and torsional strain.
-
Cis-Isomer (Kinetic/Less Stable): The substituents are on the same side of the ring plane. In the chair conformation, one group must be axial while the other is equatorial (1a, 2e or 1e, 2a).
Visualization of Isomer Stability
The following diagram illustrates the conformational equilibrium.
Caption: Thermodynamic comparison of Trans (diequatorial) vs. Cis (axial-equatorial) conformations.
Part 2: Synthetic Pathways & Stereocontrol
The synthesis of N-butyl-2-methylcyclohexylamine is typically achieved via the reductive amination of 2-methylcyclohexanone with n-butylamine. The choice of reducing agent determines the stereochemical outcome (cis/trans ratio).
Reaction Mechanism: Reductive Amination
The reaction proceeds through two distinct stages:
-
Imine Formation: Condensation of the ketone and amine to form an imine (Schiff base).
-
Reduction: Hydride transfer to the C=N bond.
Stereoselectivity Rule:
-
Small Hydrides (e.g., NaBH₄ in Methanol): Often attack from the axial direction (perpendicular to the ring), leading to the equatorial amine (Trans product).
-
Bulky Hydrides / Catalytic Hydrogenation: Can be tuned. Catalytic hydrogenation (Pt/C) usually favors the cis isomer due to the haptophilicity of the catalyst surface (kinetic control), whereas borohydride reductions generally favor the thermodynamic trans isomer.
Recommended Protocol: Sodium Triacetoxyborohydride (STAB)
This method is preferred for its reproducibility, mild conditions, and preference for the thermodynamic (trans) product.
Reagents:
-
2-Methylcyclohexanone (1.0 equiv)
-
n-Butylamine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation:
-
In a dry round-bottom flask under nitrogen, dissolve 2-methylcyclohexanone (10 mmol) in DCM (30 mL).
-
Add n-butylamine (11 mmol) followed by acetic acid (10 mmol).
-
Stir at room temperature for 30–60 minutes. Note: Use IR spectroscopy to monitor the disappearance of the ketone C=O stretch (~1710 cm⁻¹).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Triacetoxyborohydride (STAB) (14 mmol) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
-
Workup:
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
The crude oil is typically a mixture of isomers (predominantly trans).
-
Purify via vacuum distillation or flash column chromatography (Silica gel; Eluent: 5% MeOH in DCM with 1% NH₄OH).
-
Caption: Reductive amination workflow using STAB to yield N-butyl-2-methylcyclohexylamine.
Part 3: Analytical Characterization
Distinguishing the cis and trans isomers is critical.[1] NMR spectroscopy is the most reliable method due to the distinct coupling constants of the ring protons.
Proton NMR ( H-NMR) Analysis
The key diagnostic signal is the methine proton at C1 (attached to the nitrogen).
| Feature | Trans-Isomer | Cis-Isomer |
| Conformation | C1-H is Axial (ax) | C1-H is Equatorial (eq) |
| Coupling ( | Large (~10–12 Hz) | Small (~2–5 Hz) |
| Multiplicity | Triplet of doublets (td) or broad multiplet | Broad singlet or narrow multiplet |
| Chemical Shift | Upfield (shielded by anisotropy) | Downfield (deshielded) |
Why?
In the trans-isomer (diequatorial substituents), the protons at C1 and C2 are anti-periplanar (180° dihedral angle). According to the Karplus equation, this results in a large coupling constant (
Physical Properties & Separation
While boiling points are close, the isomers can often be separated by the crystallization of their hydrochloride salts.
-
Boiling Point: ~149–150°C (Mixture) [1].
-
Refractive Index (
): ~1.456 [2].[4] -
Separation Strategy:
-
Dissolve the crude amine mixture in Ethanol/Diethyl Ether.
-
Add HCl (in dioxane or ether) dropwise.
-
The Trans-hydrochloride salt is typically less soluble and will crystallize first.
-
Filter the crystals (Trans) and concentrate the mother liquor to recover the Cis-enriched fraction.
-
Part 4: Applications & Safety
Applications
-
Pharmaceutical Intermediates: Used in the synthesis of mucolytics (e.g., Ambroxol analogs) where the cyclohexane ring geometry dictates receptor binding affinity.
-
Rubber Accelerators: Acts as a secondary amine precursor for vulcanization accelerators.
Safety Profile
-
Hazards: Corrosive (Skin Corr.[4][5] 1B), Flammable Liquid (Cat 3), Acute Toxicity (Oral) [2].
-
Handling: Always handle in a fume hood with neoprene gloves and chemical splash goggles.
References
-
PubChem. (2025).[5] N-Methylcyclohexylamine Compound Summary. (Used for comparative physicochemical properties of the class). Available at: [Link]
Sources
Stereochemical Control and Pharmacological Utility of 2-Methylcyclohexan-1-amine Derivatives
Executive Summary
The 2-methylcyclohexan-1-amine scaffold represents a fundamental chiral building block in medicinal chemistry, particularly in the development of uncompetitive NMDA receptor antagonists and analgesics. Its utility lies in its conformational rigidity; the interaction between the C1-amine and C2-methyl group dictates the spatial arrangement of the pharmacophore, influencing binding affinity and channel kinetics.
This guide provides a technical deep-dive into the stereoselective synthesis, resolution, and analytical validation of these derivatives, moving beyond basic textbook definitions to address the practical challenges faced in drug development.
Stereochemical Fundamentals and Conformational Analysis
The biological activity of 2-methylcyclohexan-1-amine is strictly governed by its stereochemistry. Unlike acyclic amines, the cyclohexane ring imposes rigid constraints.
Cis/Trans Relationships
The molecule possesses two chiral centers (C1 and C2), resulting in four stereoisomers: a pair of trans-enantiomers and a pair of cis-enantiomers.
-
Trans-Isomer ((1R,2R) / (1S,2S)): The thermodynamic preference is driven by 1,3-diaxial interactions. The trans-isomer exists predominantly in the diequatorial conformation. This conformation minimizes steric strain between the C1-amine, C2-methyl, and the axial hydrogens at C3/C5.
-
Cis-Isomer ((1R,2S) / (1S,2R)): The cis-isomer inevitably forces one substituent into an axial position.
-
Equilibrium: It exists as a rapid equilibrium between two chair forms: (ax-Me, eq-NH₂)
(eq-Me, ax-NH₂) . -
Preference: The equilibrium is dictated by the A-values (conformational free energy).
-
A-value (-CH₃): 1.70 kcal/mol
-
A-value (-NH₂): 1.20 - 1.40 kcal/mol
-
-
Result: The conformer with the equatorial methyl and axial amine is slightly favored, but the energy difference is small, leading to a mobile population at physiological temperatures.
-
Visualization of Stereochemical Hierarchy
The following diagram illustrates the relationship between configuration and conformation, highlighting the thermodynamic sinks.
Figure 1: Stereochemical hierarchy showing the thermodynamic dominance of the trans-diequatorial conformer.
Synthetic Strategies and Resolution Protocols
For drug development, using a racemic mixture is rarely acceptable due to off-target effects. The following workflow describes the synthesis of the racemate followed by optical resolution.
Synthesis of (±)-Trans-2-methylcyclohexylamine
The most robust route to the thermodynamically stable trans-isomer is the reduction of 2-methylcyclohexanone oxime using sodium metal in ethanol or catalytic hydrogenation.
-
Reaction: 2-Methylcyclohexanone + NH₂OH·HCl
Oxime Amine. -
Selectivity: Sodium/Ethanol reduction yields predominantly the thermodynamically stable trans isomer (approx. 80-90% trans). Catalytic hydrogenation (PtO₂/H₂) in acetic acid often yields a higher proportion of cis isomer due to surface adsorption mechanics.
Protocol: Optical Resolution via Diastereomeric Salt Formation
Since enantioselective synthesis is costly on a large scale, classical resolution using chiral acids is the industry standard.
Objective: Isolate (1R,2R)-2-methylcyclohexylamine from the (±)-trans mixture. Reagents: (+)-Tartaric acid (L-tartaric acid), Methanol.
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.0 equivalent of (±)-trans-2-methylcyclohexylamine in hot methanol.
-
Addition: Add 1.0 equivalent of (+)-tartaric acid dissolved in hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. The less soluble diastereomeric salt will precipitate.[4]
-
Note: The solubility difference relies on the packing efficiency of the crystal lattice.
-
-
Filtration: Filter the white crystalline solid. This is typically the (+)-tartrate salt of the (1R,2R) enantiomer (verify via specific rotation).
-
Recrystallization: Recrystallize the salt from methanol/water (9:1) to upgrade enantiomeric excess (ee) to >99%.
-
Free-Basing: Suspend the purified salt in water and basify with 2M NaOH until pH > 12. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate to yield the optically pure amine.
Figure 2: Workflow for the optical resolution of racemic 2-methylcyclohexylamine using tartaric acid.
Analytical Validation (Self-Validating Systems)
In stereochemical synthesis, you cannot assume the label on the bottle is correct. You must validate the structure. The most reliable method for distinguishing cis vs trans isomers in solution is
NMR Coupling Constants ( -Values)
According to the Karplus equation, the coupling constant depends on the dihedral angle (
| Parameter | Trans-Isomer (Diequatorial) | Cis-Isomer (Axial/Equatorial) |
| H1-H2 Relationship | Axial-Axial ( | Equatorial-Axial ( |
| Expected | 10 - 12 Hz | 3 - 5 Hz |
| Signal Appearance | Broad Triplet or dt (large splitting) | Narrow Multiplet (small splitting) |
| Chemical Shift | H1 is usually more shielded (upfield) | H1 is usually deshielded (downfield) |
Validation Protocol:
-
Acquire a
H NMR in CDCl₃.[5] -
Locate the methine proton at C1 (alpha to the nitrogen).
-
Measure the width at half-height (
) or the specific coupling constant. -
Decision Rule: If
Hz, confirm Trans . If Hz, confirm Cis .
X-Ray Crystallography
For absolute configuration (R vs S) of the resolved salt, X-ray crystallography is the definitive method. The tartrate salt usually forms high-quality single crystals suitable for diffraction, allowing determination of the absolute stereochemistry relative to the known chiral centers of tartaric acid.
Pharmacological Applications: NMDA Receptor Antagonism[7][8][9][10]
The 2-methylcyclohexan-1-amine motif is a pharmacophore found in "open-channel blockers" of the N-methyl-D-aspartate (NMDA) receptor.
Mechanism of Action
These derivatives function as uncompetitive antagonists. They bind within the ion channel pore only when the channel is open.
-
Steric Fit: The methyl group at C2 provides critical steric bulk.
-
Trans-Isomer Potency: Studies on adamantane and cyclohexane derivatives (like Memantine and Neramexane analogs) suggest that the trans-diequatorial arrangement often provides a superior fit within the hydrophobic pocket of the channel pore compared to the cis-isomer. The "flat" chair conformation of the trans-isomer allows deeper penetration into the channel vestibule.
Structure-Activity Relationship (SAR)
-
Amine pKa: The basicity of the amine (influenced by the inductive effect of the methyl group) ensures it is protonated at physiological pH, which is required for interaction with the negatively charged selectivity filter of the NMDA receptor.
-
Methyl Group: Prevents rapid dissociation (off-rate), contributing to the "trapping" block mechanism which is clinically associated with better tolerability (memantine-like profile) versus fast blockers (ketamine-like).
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
BenchChem. (2025).[4][5] A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards. Link
-
Parsons, C. G., et al. (1999). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Neuropharmacology. (Discusses the pharmacology of cyclohexane-based NMDA blockers). Link
-
OpenOChem. (2023). Coupling in Cis/Trans Alkenes and Cycloalkanes. (Source for Karplus relationship and J-value validation). Link
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. (Context for uncompetitive antagonism). Link
Sources
An In-Depth Technical Guide to the Lipophilicity and logP Values of N-butyl-2-methylcyclohexan-1-amine
Executive Summary
Lipophilicity is a critical physicochemical property that profoundly influences a molecule's pharmacokinetic and pharmacodynamic profile. It governs the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of a potential drug candidate, making its accurate determination essential in drug discovery and development.[1][2] This guide provides a detailed examination of lipophilicity, focusing on the compound N-butyl-2-methylcyclohexan-1-amine. We explore the theoretical underpinnings of the partition coefficient (logP) and distribution coefficient (logD), detail authoritative experimental and computational methodologies for their determination, and analyze the structural contributions of the target molecule—including its alkyl substituents and stereochemistry—to its overall lipophilicity. This document serves as a technical resource for researchers and scientists, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Central Role of Lipophilicity in Drug Discovery
The journey of a drug from administration to its target site is a complex process involving passage across numerous biological membranes. A molecule's ability to navigate these lipid barriers is dictated by its lipophilicity, or its affinity for a lipid-like environment.[3] The most widely accepted measure of lipophilicity is the partition coefficient (P), which quantifies the equilibrium distribution of a neutral compound between two immiscible phases: n-octanol and water.[3][4] For practical use, this ratio is expressed in its logarithmic form, logP.
-
A positive logP value indicates a preference for the lipid phase (lipophilic/hydrophobic).[5]
-
A negative logP value indicates a preference for the aqueous phase (hydrophilic).[5]
-
A logP of zero signifies equal distribution between the two phases.[5]
This parameter is a cornerstone of predictive models for "drug-likeness," such as Lipinski's Rule of Five, which suggests that orally administered drugs generally have a logP value not exceeding 5.[1]
However, many drug candidates contain ionizable functional groups, such as the amine in this compound. For these molecules, the distribution is pH-dependent. The distribution coefficient (D) , or logD, is the appropriate descriptor as it accounts for the partitioning of all species (ionized and unionized) at a specific pH.[4][5] Typically, logD is measured at a physiologically relevant pH of 7.4 to better predict in-vivo behavior.[5]
Physicochemical Profile of this compound
To understand the lipophilicity of this compound, we must first analyze its structural and electronic features.
Molecular Structure: C₁₁H₂₃N[6]
Key Structural Features:
-
Cyclohexane Ring: A non-aromatic, saturated carbocyclic core that provides a rigid scaffold.
-
Secondary Amine (-NH-): An ionizable basic group. Secondary aliphatic amines typically exhibit a pKa in the range of 10.5-11.3, making this compound predominantly protonated and positively charged at physiological pH 7.4.[7][8]
-
N-butyl Group: A four-carbon alkyl chain that significantly increases the molecule's nonpolar surface area and, therefore, its lipophilicity.
-
2-methyl Group: An additional alkyl substituent on the cyclohexane ring that further contributes to lipophilicity.
Stereoisomerism: The Impact of 3D Arrangement
The 1,2-disubstitution on the cyclohexane ring creates two chiral centers (C1 and C2), resulting in the possibility of cis and trans diastereomers.[9][10]
-
Trans Isomers: The N-butylamino and methyl groups are on opposite faces of the ring. The most stable conformation will have both large substituents in equatorial positions to minimize steric strain.
-
Cis Isomers: The substituents are on the same face of the ring, forcing one to be axial and the other equatorial. The larger N-butylamino group would preferentially occupy the equatorial position.
These distinct three-dimensional arrangements can lead to different physical properties, including lipophilicity. The more compact or shielded a molecule is, the lower its interaction with the solvent may be, potentially affecting its partitioning behavior. The influence of stereochemistry on lipophilicity has been documented for various compounds.[9]
| Property | Value / Description | Source |
| Molecular Formula | C₁₁H₂₃N | [6] |
| Molecular Weight | 169.31 g/mol | [11] |
| Functional Group | Secondary Amine (Basic) | N/A |
| Estimated pKa | ~10.5 - 11.3 | [7][8] |
| Stereochemistry | Contains two chiral centers; exists as cis and trans diastereomers. | [9][10] |
Methodologies for logP and logD Determination
The choice of method for determining lipophilicity depends on factors such as required accuracy, sample purity, throughput needs, and the compound's properties.
}
Caption: Workflow for selecting a logP/logD determination method.3.1. Experimental Determination
A. Shake-Flask Method (OECD 107)
This is the traditional "gold standard" method for logP determination due to its direct measurement of the partitioning phenomenon.[2] It is applicable for compounds with logP values in the range of -2 to 4, though this can be extended with careful optimization.[12]
Protocol: Shake-Flask logP/logD Determination
-
Preparation of Phases:
-
Take high-purity n-octanol and water (or a suitable buffer for logD, e.g., phosphate-buffered saline at pH 7.4).
-
Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously for 24 hours, followed by a 24-hour separation period. Causality: This step ensures that the change in solvent volumes upon mixing during the experiment is minimal and that the phases are at true equilibrium.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in n-octanol. The concentration should be low enough (<0.01 M) to minimize self-association.
-
-
Partitioning:
-
In a suitable vessel (e.g., a centrifuge tube), add a precise volume of the pre-saturated n-octanol stock solution and the pre-saturated aqueous phase.
-
For logP determination of the neutral species, the aqueous phase must be buffered to a pH at least 2 units above the amine's pKa (e.g., pH > 13).[13] For logD₇.₄, use a pH 7.4 buffer.
-
Agitate the vessel at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 1-24 hours). A gentle, consistent mixing is preferred to avoid the formation of emulsions.
-
-
Phase Separation:
-
Centrifuge the vessel to achieve a clear separation of the two phases. Causality: Centrifugation is critical to break up any micro-emulsions that could artificially inflate the concentration of the analyte in the aqueous phase.[13]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical method, such as HPLC-UV or GC-MS.
-
-
Calculation:
-
Calculate the logP or logD using the formula: logP (or logD) = log₁₀ ([Concentration in Octanol] / [Concentration in Water])
-
The experiment should be performed in triplicate to ensure reproducibility.[12]
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD 117)
This indirect method correlates a compound's retention time on a nonpolar stationary phase (like C18) with its lipophilicity. It is a high-throughput technique suitable for early-stage drug discovery.[14]
Protocol: RP-HPLC logP Determination
-
System Setup:
-
Use an HPLC system with a C18 (octadecylsilane) column.
-
The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer. Isocratic elution is employed.[14]
-
-
Calibration:
-
Select a set of at least 6 reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Inject each standard individually and record its retention time (tᵣ).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (retention time of an unretained compound like uracil).
-
Generate a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values. A linear relationship is expected.
-
-
Sample Analysis:
-
Dissolve this compound in the mobile phase.
-
Inject the sample onto the HPLC system and record its retention time (tᵣ).
-
-
Calculation:
-
Calculate the capacity factor (k) for the test compound.
-
Using the linear regression equation from the calibration curve, determine the logP of this compound from its log(k) value.
-
| Feature | Shake-Flask Method | RP-HPLC Method |
| Principle | Direct measurement of partitioning | Indirect; correlates retention time to logP |
| Accuracy | High (Gold Standard) | Good, but depends on calibration standards |
| Throughput | Low | High |
| Sample Req. | Higher purity and quantity | Lower purity and quantity |
| logP Range | Typically -2 to 4 | Typically 0 to 6 |
| Key Challenge | Emulsion formation, time-consuming | Requires appropriate reference standards |
3.2. In Silico (Computational) Prediction
Computational methods offer a rapid, cost-effective way to estimate logP, especially for virtual compounds that have not been synthesized. These methods fall into two main categories:
-
Substructure-based Methods: These approaches, like fragment-based methods, calculate logP by summing the contributions of individual atoms or molecular fragments.
-
Whole-molecule Methods: These use topological descriptors or molecular properties of the entire molecule to calculate logP.
While fast, these predictions can have significant errors, especially for molecules with unusual structures not well-represented in the training datasets.
Data Analysis and Interpretation
For an ionizable base like this compound, the relationship between pH, pKa, logP, and logD is crucial.
}
Caption: Relationship between pH, pKa, ionization state, and lipophilicity.Predicted and Expected Values:
Based on structurally similar compounds, the logP of the neutral form of this compound is expected to be moderately high. The predicted logP for N-butylcyclohexanamine (without the 2-methyl group) is 3.66.[7] The addition of a methyl group typically increases logP by ~0.5. Therefore, a reasonable estimate for the logP of the target compound is in the range of 4.0 to 4.3.
| Prediction Method | Predicted logP Value (Illustrative) |
| XLogP3 | 4.2 |
| ALOGPS | 4.1 |
| Consensus Prediction | 4.15 |
At physiological pH 7.4, which is several log units below the amine's pKa (~11), the compound will be almost entirely protonated (R₂NH₂⁺). This charged species is significantly more water-soluble than the neutral form. The logD₇.₄ can be estimated by the equation for bases:
logD ≈ logP - log(1 + 10^(pKa - pH))
Assuming a logP of 4.2 and a pKa of 11.0:
logD₇.₄ ≈ 4.2 - log(1 + 10^(11.0 - 7.4)) ≈ 4.2 - 3.6 ≈ 0.6
This calculation demonstrates a dramatic decrease in lipophilicity at physiological pH due to ionization.
Application in a Drug Development Context
The lipophilicity profile of this compound has significant implications for its potential as a drug candidate:
-
Absorption: The positive charge at gut pH (~1-3) and physiological pH (7.4) would suggest poor passive diffusion across the intestinal membrane. However, its significant underlying lipophilicity (logP > 4) might create a "sweet spot" where sufficient membrane interaction can still occur.
-
Distribution: A low logD₇.₄ of ~0.6 suggests the compound would be well-distributed in the aqueous environment of the blood but may have limited ability to penetrate lipid barriers like the blood-brain barrier (BBB). CNS-active drugs often require a logP (or logD) closer to 2.[5]
-
Metabolism & Toxicity: High lipophilicity (high logP) is often associated with increased metabolic turnover by cytochrome P450 enzymes and potential for accumulation in fatty tissues, which can lead to toxicity.[1][6] While the logD is low, the high intrinsic logP could still lead to non-specific binding to hydrophobic pockets in proteins and receptors.
Conclusion
The lipophilicity of this compound is a multifaceted property defined by a high intrinsic logP (~4.2) and a much lower, pH-dependent logD₇.₄ (~0.6). This profile is a direct consequence of its molecular structure: the lipophilic contribution of the alkyl and cycloalkane moieties is modulated by the basicity of the secondary amine. Accurate characterization via robust experimental methods like the shake-flask or HPLC techniques is paramount for any drug development campaign. The data derived from these analyses are fundamental to building predictive ADMET models, guiding structural modifications, and ultimately determining the therapeutic potential of this and similar chemical entities.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
ACD/Labs. (2019). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: The Continuous Challenge in Drug Discovery. Retrieved from [Link]
-
ECETOC. (n.d.). Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. Retrieved from [Link]
- Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 236-245.
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]
-
ECETOC. (n.d.). Appendix B: Measurement of Partitioning (KOW). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]
- Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.
-
U.S. Environmental Protection Agency. (n.d.). N-Butylcyclohexanamine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12611368, 1-Butyl-2-methylcyclohexene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23293336. Retrieved from [Link]
- Cordeiro, M. N. D. S., et al. (2006). Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane: Steric strain effects as determining factors. Journal of Molecular Structure: THEOCHEM, 774(1-3), 11-20.
-
The Good Scents Company. (n.d.). 2-methyl butyl amine. Retrieved from [Link]
- Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875.
Sources
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [chemicalbook.com]
- 6. CompTox Chemicals Dashboard [comptox.epa.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
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- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Literature Review: Advanced Synthesis of N-Alkylated Cyclohexylamines
Executive Summary
Strategic Importance in Drug Discovery N-alkylated cyclohexylamines represent a privileged pharmacophore in medicinal chemistry, serving as the structural core for mucolytics (e.g., Bromhexine , Ambroxol ), NMDA receptor antagonists, and various analgesics. Their synthesis, while ostensibly simple, presents significant challenges in process chemistry: controlling stereoselectivity (cis/trans isomers), preventing over-alkylation (tertiary amine formation), and mitigating hydrogenolysis during aryl reduction.
This technical guide synthesizes the current state-of-the-art methodologies, transitioning from the industry-standard Reductive Amination to the atom-economic Borrowing Hydrogen methodology. It provides actionable protocols, mechanistic insights, and comparative data to guide experimental design.
Part 1: The Dominant Pathway – Reductive Amination
The most reliable route to N-alkylated cyclohexylamines is the reductive amination of cyclohexanones. This method avoids the harsh conditions required for arene hydrogenation and allows for the introduction of complex alkyl chains.
Mechanistic Causality
The reaction proceeds via a stepwise condensation-reduction sequence. The critical control point is the formation of the iminium ion intermediate.
-
Kinetic Control: Rapid reduction of the iminium species prevents the reverse hydrolysis reaction.
-
Selectivity: The reducing agent must be chemoselective for the C=N bond over the C=O bond of the starting ketone to avoid cyclohexanol byproducts.
Visualization: Reaction Mechanism
The following diagram illustrates the pathway from ketone condensation to the final amine, highlighting the critical hemiaminal intermediate.[1]
Figure 1: Stepwise mechanism of reductive amination showing the critical dehydration step to form the iminium ion.
The "Abdel-Magid" Protocol (Chemical Reduction)
For laboratory-scale synthesis (mg to kg), Sodium Triacetoxyborohydride (STAB) is the gold standard. Unlike NaCNBH3, it is non-toxic and avoids HCN generation. Unlike NaBH4, it is less basic and does not reduce the ketone substrate, preventing cyclohexanol formation.
Standard Operating Procedure (SOP):
-
Stoichiometry: 1.0 equiv Cyclohexanone + 1.05 equiv Amine + 1.4 equiv NaBH(OAc)3.
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[2] DCE is preferred for faster reaction rates.
-
Catalyst: Acetic acid (1.0 equiv) is required if the ketone is sterically hindered or the amine is weakly basic.
-
Execution:
-
Mix ketone and amine in DCE under N2 atmosphere.
-
Add NaBH(OAc)3 portion-wise over 20 minutes (mild exotherm).
-
Stir at 20–25 °C for 2–4 hours.
-
Quench: Add aqueous saturated NaHCO3. Extract with EtOAc.
-
Validation Check: Monitor disappearance of the imine peak by IR or TLC. If ketone persists, the imine formation (not reduction) is the bottleneck; add molecular sieves or Ti(OiPr)4.
Part 2: The Alternative – Catalytic Hydrogenation of Anilines
For industrial scaling where cost-of-goods (COGs) is paramount, hydrogenating N-alkyl anilines is preferred. However, this route faces the challenge of hydrogenolysis (cleavage of the C-N bond), reverting the product to cyclohexane and ammonia.
Catalyst Selection Strategy
-
Palladium (Pd): Generally avoided for this specific transformation due to high rates of hydrogenolysis.
-
Ruthenium (Ru) & Rhodium (Rh): The industry standards. They effectively saturate the aromatic ring at lower temperatures without breaking the C-N bond.
-
Support: Alumina (Al2O3) or Carbon (C). Basic supports (e.g., Li-aluminate) suppress side reactions.
High-Pressure Protocol (Heterogeneous)
-
Catalyst: 5% Ru/Al2O3 or 5% Rh/C.
-
Conditions: 50–100 bar H2, 80–120 °C.
-
Solvent: Isopropanol or t-Amyl alcohol (prevents transesterification).
-
Stereochemistry: This method predominantly yields the cis-isomer (kinetic product) due to syn-addition of hydrogen to the aromatic ring.
Part 3: Emerging Green Technology – "Borrowing Hydrogen"
The "Borrowing Hydrogen" (BH) or Hydrogen Autotransfer methodology is the modern green chemistry approach.[3] It uses alcohols as alkylating agents instead of halides or carbonyls.
The Concept
The catalyst "borrows" hydrogen from the alcohol to form a ketone (in situ), which condenses with the amine to form an imine. The catalyst then "returns" the hydrogen to reduce the imine to the amine.
-
Atom Economy: The only byproduct is water.[4]
-
Safety: No high-pressure H2 gas cylinders required.
Visualization: The Catalytic Cycle
Figure 2: The Borrowing Hydrogen cycle where the metal catalyst shuttles hydride equivalents.
Validated BH Protocol
-
Catalyst: [Cp*IrCl2]2 (Pentamethylcyclopentadienyl iridium dichloride dimer) or [Ru(p-cymene)Cl2]2.
-
Conditions: 110 °C in Toluene or Water.
-
Base: NaHCO3 (catalytic amount).
-
Note: This method is highly effective for synthesizing N-alkyl cyclohexylamines from cyclohexanol and primary amines.
Part 4: Comparative Analysis & Decision Matrix
The following table summarizes the trade-offs between the three primary methodologies.
| Feature | Reductive Amination (STAB) | Hydrogenation of Anilines | Borrowing Hydrogen (BH) |
| Primary Reagents | Cyclohexanone + Amine | N-Alkyl Aniline + H2 | Cyclohexanol + Amine |
| Atom Economy | Moderate (Borate waste) | High (100%) | Excellent (Water only) |
| Selectivity | High (Chemo-selective) | Moderate (Risk of C-N cleavage) | High |
| Stereocontrol | Mixed (Solvent dependent) | Favors cis isomer | Thermodynamic mix |
| Scalability | Good (Process safety concerns) | Excellent (Industrial standard) | Emerging (Catalyst cost) |
| Key Risk | Stoichiometric waste | High Pressure / Flammability | Catalyst deactivation |
Part 5: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[5][6][7][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
-
Gross, T., Seayad, A. M., Ahmad, M., & Beller, M. (2002). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. Organic Letters, 4(12), 2055–2058.
-
Hamid, M. H., Slatford, P. A., & Williams, J. M. (2007). Borrowing Hydrogen in the Activation of Alcohols.[4] Advanced Synthesis & Catalysis, 349(10), 1555–1575.
-
Hagelin, H., & Xu, Y. (2005). Stereoselective Synthesis of cis- and trans-4-tert-Butylcyclohexylamines. The Journal of Organic Chemistry.
-
Note: Provides critical data on thermodynamic vs. kinetic control in cyclohexyl systems.
-
-
Nagaoka, K., et al. (2021).[10] One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over Pd0.5Ru0.5-PVP catalyst.[10] New Journal of Chemistry.
Sources
- 1. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 4. research.rug.nl [research.rug.nl]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Note: Reductive Amination of 2-Methylcyclohexanone with Butylamine
Abstract & Introduction
This guide details the protocol for the reductive amination of 2-methylcyclohexanone (a sterically hindered, cyclic ketone) with butylamine (a primary aliphatic amine). This transformation represents a critical class of reactions in drug discovery: the installation of amine pharmacophores onto substituted cycloalkyl scaffolds.
While reductive amination is a staple transformation, the presence of the methyl group at the
Key Reaction Parameters
| Parameter | Description |
| Substrate Class | |
| Primary Reagent | Sodium Triacetoxyborohydride (STAB/NaBH(OAc) |
| Solvent System | 1,2-Dichloroethane (DCE) or THF |
| Catalyst | Acetic Acid (AcOH) |
| Target Product | |
| Major Isomer | trans-isomer (typically favored thermodynamically) |
Mechanistic Insight & Stereochemistry
Understanding the mechanism is vital for troubleshooting low yields or poor diastereomeric ratios (dr).
The Reaction Pathway
-
Hemiaminal Formation: Nucleophilic attack of butylamine on the ketone carbonyl.
-
Dehydration: Loss of water to form the imine (Schiff base). This is the rate-determining step for hindered ketones. Acid catalysis (AcOH) is often required to protonate the hemiaminal hydroxyl group.
-
Iminium Ion Formation: Protonation of the imine generates the highly electrophilic iminium species.
-
Hydride Transfer: The borohydride reagent delivers a hydride (
) to the iminium carbon.
Stereochemical Control
The 2-methyl group creates a chiral center.[1] The reduction establishes a second chiral center at C1.
-
Conformational Bias: 2-Methylcyclohexanone exists in equilibrium, but the methyl group prefers the equatorial position to avoid 1,3-diaxial strain.
-
Hydride Attack: The bulky reducing agent (STAB) prefers to attack from the less hindered face.
-
Axial Attack: Leads to the equatorial amine (Trans isomer).
-
Equatorial Attack: Leads to the axial amine (Cis isomer).
-
-
Outcome: Under thermodynamic control (and with bulky reagents), the trans-isomer (diequatorial substituents) is generally the major product.
Visualization: Reaction Mechanism
Figure 1: Mechanistic pathway showing the critical imine formation and bifurcation into diastereomers.
Experimental Protocols
Method A: The Standard STAB Protocol (Recommended)
Based on the work of Abdel-Magid et al. [1]. Best for general use, high chemoselectivity.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-Methylcyclohexanone | 1.0 | Substrate |
| Butylamine | 1.1 - 1.2 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst |
| 1,2-Dichloroethane (DCE) | Solvent (0.2 M) | Medium |
Step-by-Step Procedure
-
Preparation: In a dry reaction vessel (round-bottom flask or vial) equipped with a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv) in DCE (concentration ~0.2 M).
-
Note: THF can be used if halogenated solvents must be avoided, though reaction rates are often faster in DCE.
-
-
Amine Addition: Add butylamine (1.2 equiv) to the stirring solution.
-
Catalyst Addition: Add Acetic Acid (1.0 equiv).
-
Critical: For hindered ketones, acid catalysis is essential to drive the equilibrium toward the iminium ion.
-
-
Reductant Addition: Add STAB (1.5 equiv) in a single portion.
-
Safety: Mild evolution of hydrogen gas may occur.[2] Ensure the vessel is vented (e.g., via a needle/bubbler) or has adequate headspace.
-
-
Reaction: Stir at room temperature (20-25°C) under Nitrogen or Argon.
-
Duration: Typically 4–16 hours. Monitor by TLC or LC-MS.
-
-
Quench: Once the ketone is consumed, quench by adding saturated aqueous NaHCO
(sodium bicarbonate). Stir for 15 minutes to neutralize the acid and destroy excess borohydride. -
Workup: Extract the aqueous layer with DCM (x3).[3] Combine organic layers, dry over MgSO
, filter, and concentrate in vacuo.
Method B: Titanium(IV) Isopropoxide Protocol (Optimization)
Based on the work of Mattson et al. [2].[4] Use this if Method A results in low conversion due to steric bulk preventing imine formation.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Titanium(IV) Isopropoxide (Ti(OiPr) | 1.25 - 1.5 | Lewis Acid / Water Scavenger |
| Sodium Borohydride (NaBH | 1.0 | Reducing Agent |
| Ethanol (Absolute) | Solvent | Co-solvent for reduction |
Step-by-Step Procedure
-
Imine Pre-formation: Mix 2-methylcyclohexanone (1.0 equiv) and butylamine (1.2 equiv) neat (no solvent).
-
Titanium Addition: Carefully add Ti(OiPr)
(1.25 equiv).-
Observation: The mixture may become viscous. Stir at room temperature for 1–2 hours. The Ti(OiPr)
acts as a Lewis acid to activate the carbonyl and chemically scavenges the water produced, driving the equilibrium to the imine.
-
-
Dilution: Dilute the viscous mixture with absolute Ethanol (10 mL per gram of ketone).
-
Reduction: Add NaBH
(1.0 equiv) carefully.-
Caution: Exothermic reaction.
-
-
Workup (Specific for Ti): Quench with 2M aqueous Ammonia or 1M NaOH . A heavy white precipitate (TiO
) will form. Filter this precipitate through a Celite pad. Wash the pad with DCM. -
Extraction: Isolate the product from the filtrate using standard extraction methods.
Analytical Validation & Workflow
The product is a secondary amine.[5] Validation requires confirming the molecular weight and the diastereomeric ratio.
Analytical Checkpoints
-
TLC: Stain with Ninhydrin (amines turn purple/blue) or Iodine. The product will be more polar than the starting ketone but less polar than the primary amine.
-
GC-MS / LC-MS: Look for the molecular ion
Da. -
1H NMR:
-
Methine Proton (H1): The proton on the carbon bearing the nitrogen is diagnostic.
-
Trans-isomer: H1 is axial (coupling constants
Hz with adjacent axial protons). -
Cis-isomer: H1 is equatorial (smaller coupling constants).
-
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for selecting the optimal reductive amination protocol.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction / Low Yield | Steric hindrance prevents imine formation. | Switch to Method B (Ti(OiPr) |
| Alcohol Byproduct | Direct reduction of ketone before amination. | Ensure amine and acid are mixed with ketone before adding STAB. Do not use NaBH |
| Dialkylation | Reaction with product amine.[7] | Unlikely with secondary ketones and STAB, but ensure strictly 1.0–1.2 equiv of butylamine. |
| Low Diastereoselectivity | Fast, non-selective reduction. | Lower the temperature to 0°C. Use a bulkier solvent (THF) or switch reducing agent to NaBH(OAc) |
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][7][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[8]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[11] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4][11] The Journal of Organic Chemistry, 55(8), 2552–2554.[11]
-
Baxter, E. W. , & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.[4][8][10][11] Organic Reactions.[1][2][4][5][6][7][8][9][11][12]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. designer-drug.com [designer-drug.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. scribd.com [scribd.com]
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Synthesis of N-butyl-2-methylcyclohexan-1-amine from methylcyclohexanone
Application Note: AN-2026-RM High-Efficiency Synthesis of N-Butyl-2-Methylcyclohexan-1-Amine via Direct Reductive Amination
Executive Summary
This guide details the synthesis of This compound from 2-methylcyclohexanone and n-butylamine . The protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild and selective hydride donor that permits a "one-pot" direct reductive amination. Unlike traditional methods using toxic sodium cyanoborohydride (
Strategic Considerations & Mechanism
Reaction Design
The synthesis involves the condensation of a sterically hindered ketone (2-methylcyclohexanone) with a primary amine (n-butylamine).
-
Challenge: The methyl group at the C2 position introduces steric strain, potentially slowing imine formation compared to unsubstituted cyclohexanone.
-
Solution: The use of Acetic Acid (AcOH) as a catalyst is critical. It protonates the carbonyl oxygen, increasing electrophilicity, and facilitates the dehydration of the hemiaminal intermediate to the iminium ion.
-
Selectivity: STAB is sterically bulky and electron-deficient (due to acetoxy groups). It reacts negligible with the ketone itself but rapidly reduces the protonated iminium species.
Mechanistic Pathway
The reaction proceeds through two distinct phases in equilibrium, driven forward by the irreversible hydride transfer.
Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The acid catalyst shifts the equilibrium toward the reactive iminium species.
Experimental Protocol
Material Requirements
Note: All reagents should be handled in a fume hood. STAB is moisture-sensitive.
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| 2-Methylcyclohexanone | 112.17 | 1.0 | 0.92 | Substrate |
| n-Butylamine | 73.14 | 1.1 | 0.74 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | N/A (Solid) | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 1.05 | Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 1.25 | Solvent (Standard) |
| Tetrahydrofuran (THF) | 72.11 | Solvent | 0.89 | Solvent (Green Alt.) |
Step-by-Step Methodology
Step 1: Solvation and Imine Formation
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Charge the RBF with 2-Methylcyclohexanone (1.0 equiv, e.g., 5.0 mmol, 560 mg).
-
Add anhydrous DCE or THF (approx. 4–5 mL per mmol of ketone).
-
Add n-Butylamine (1.1 equiv, 5.5 mmol, 402 mg).
-
Add Glacial Acetic Acid (1.0 equiv, 5.0 mmol, 300 mg).
-
Observation: The solution may warm slightly. Stir at room temperature (20–25°C) for 15–30 minutes to establish the imine equilibrium.
-
Step 2: Reduction 6. Cool the mixture slightly (optional, 0°C) if working on a large scale (>20 mmol) to mitigate exotherm. For small scales, room temperature is acceptable. 7. Add STAB (1.4 equiv, 7.0 mmol, 1.48 g) in 3–4 portions over 10 minutes.
- Caution: Gas evolution is minimal, but ensure the system is vented through a bubbler.
- Allow the reaction to stir at room temperature under nitrogen for 12–16 hours (overnight).
Step 3: Quench and Workup
9. Quench: Carefully add saturated aqueous Sodium Bicarbonate (
Step 4: Purification 14. Assessment: The crude oil is often >90% pure. 15. Flash Chromatography: If purification is required, use a short silica column.
- Mobile Phase: DCM:MeOH:Triethylamine (95:4:1). The amine requires a basic modifier to prevent streaking on silica.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of this compound.
Analytical Validation
Stereochemistry (Cis/Trans)
The product contains two chiral centers (C1 and C2).
-
Expectation: A mixture of cis (1R,2S / 1S,2R) and trans (1R,2R / 1S,2S) isomers.
-
Thermodynamics: The trans isomer (diequatorial conformation) is generally thermodynamically favored. However, hydride delivery from STAB often occurs from the axial direction (less hindered), which may favor the formation of the thermodynamically stable isomer in this specific cyclic system.
-
Resolution: Isomers can often be distinguished by GC-MS or
NMR.
Expected Analytical Data
-
Appearance: Colorless to pale yellow oil.
-
NMR (400 MHz,
):-
0.85–0.95 (m, 6H,
of butyl and ring-methyl). -
1.0–1.8 (m, ~13H, Cyclohexyl
, Butyl , Ring ). - 2.2–2.4 (m, 1H, N-CH-Ring).
-
2.5–2.7 (t, 2H, N-
-Butyl).
-
0.85–0.95 (m, 6H,
-
MS (ESI+): Calculated for
.
Troubleshooting & Safety
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB. | STAB decomposes in moisture. Use fresh reagent and anhydrous solvents. |
| Dialkylation | N/A for this substrate. | Steric hindrance of the secondary amine product prevents a second alkylation. |
| Cloudy Workup | Boron emulsion. | Increase the volume of saturated |
| Safety | DCE Toxicity. | DCE is a carcinogen. Substitute with THF if safety protocols restrict chlorinated solvents, though reaction time may increase slightly. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] Link
-
Tripathi, R. P., Verma, S. S., Pandey, J., & Tiwari, V. K. (2008). Recent Developments in the Synthesis of N-Heterocycles via Reductive Amination. Current Organic Chemistry, 12(13), 1093-1115. Link
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
Application Note: Asymmetric Synthesis using N-Butyl-2-methylcyclohexan-1-amine
[1]
Executive Summary
N-Butyl-2-methylcyclohexan-1-amine is a robust, recoverable chiral auxiliary belonging to the class of sterically hindered secondary amines.[1] Structurally derived from 2-methylcyclohexanone, this auxiliary is particularly effective in the asymmetric
Unlike fragile chiral auxiliaries, this scaffold offers high conformational rigidity due to the cyclohexane chair, providing exceptional facial discrimination (stereoshielding).[1] This guide details the protocols for its use in generating quaternary and tertiary stereocenters with high enantiomeric excess (ee >90%), emphasizing the "Yamada-Koga" type metalloenamine methodology.[1]
Chemical Profile & Mechanism of Action[1]
Structural Logic
The auxiliary features two critical stereochemical elements:
-
The C2-Methyl Group: Acts as the primary "conformational anchor," forcing the cyclohexane ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1]
-
The N-Butyl Group: Provides solubility in non-polar solvents (THF, Toluene) and adds steric bulk to the nitrogen, preventing non-specific aggregation of lithiated intermediates.[1]
Mechanism: The Metalloenamine Pathway
When condensed with a prochiral ketone (e.g., cyclohexanone) and deprotonated, the auxiliary forms a Lithium Enamine .[1]
-
Steric Locking: The lithium atom coordinates with the enamine nitrogen and potentially the solvent or internal ligands.[1] The C2-methyl group dictates the approach of the electrophile.[1]
-
Facial Selectivity: The electrophile (
) attacks the double bond from the face opposite the steric bulk of the auxiliary's axial substituents, leading to high diastereoselectivity in the intermediate and high enantioselectivity in the final hydrolyzed product.[1]
Caption: Workflow for asymmetric alkylation via the metalloenamine pathway using this compound.
Experimental Protocols
Protocol A: Preparation of the Chiral Imine
Prerequisite: Ensure the auxiliary is enantiopure (e.g., (1S,2S)-N-butyl-2-methylcyclohexan-1-amine).[1]
Reagents:
-
(1S,2S)-N-butyl-2-methylcyclohexan-1-amine (1.0 equiv)[1]
-
Substrate Ketone (e.g., cyclohexanone, 1.0 equiv)[1]
-
Solvent: Benzene or Toluene (anhydrous)[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (0.01 equiv)[1]
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging: Add the auxiliary, ketone, and solvent (0.5 M concentration).[1] Add the pTSA catalyst.[1]
-
Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap.
-
Completion: Continue reflux until the theoretical amount of water is collected (typically 4–12 hours).
-
Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove solvent.
-
Purification: Distill the crude imine under high vacuum (if stable) or use directly in the next step to prevent hydrolysis.
Protocol B: Asymmetric -Alkylation (The "Yamada" Modification)
This step introduces the chirality.[1] The use of LDA generates the rigid metalloenamine.[1]
Reagents:
-
Chiral Imine (from Protocol A)[1]
-
LDA (Lithium Diisopropylamide) (1.1 equiv)[1]
-
Alkyl Halide (R-X) (1.2 equiv)[1]
-
Solvent: THF (anhydrous)
-
Temperature: -78°C to 0°C[1]
Procedure:
-
Enamine Generation:
-
Cool a solution of LDA in THF to -78°C under Argon/Nitrogen.
-
Dropwise add the Chiral Imine (dissolved in minimal THF) over 15 minutes.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation and formation of the thermodynamically stable lithio-enamine.
-
-
Alkylation:
-
Cool the mixture back to -78°C.
-
Add the Alkyl Halide (dissolved in THF) dropwise.[1] Crucial: Maintain -78°C to maximize kinetic control and stereoselectivity.
-
Stir for 2–4 hours at -78°C, then allow to warm slowly to room temperature overnight.
-
-
Hydrolysis (Cleavage):
-
Quench the reaction with 1N HCl (aqueous).
-
Stir vigorously at room temperature for 1–2 hours. The imine hydrolyzes to release the chiral ketone and the amine salt.[1]
-
-
Extraction:
Quantitative Performance Data
The following table summarizes expected performance metrics based on standard alkylation substrates (e.g., cyclohexanone derivatives).
| Substrate (Ketone) | Electrophile (R-X) | Yield (%) | ee (%) | Configuration | Notes |
| Cyclohexanone | Methyl Iodide | 75-85 | 88-94 | S | Standard benchmark |
| Cyclohexanone | Benzyl Bromide | 70-80 | 90-96 | S | High steric bulk improves ee |
| Cyclohexanone | Allyl Bromide | 65-75 | 85-90 | S | Sensitive to temp |
| 4-t-Butylcyclohexanone | Methyl Iodide | 80-90 | >95 | trans | Double stereodifferentiation |
Note: Configuration assumes the use of (1S,2S)-auxiliary.[1] Inverting the auxiliary stereochemistry inverts the product configuration.
Recovery and Troubleshooting
Auxiliary Recovery
One of the primary economic advantages of this compound is its recyclability.[1]
-
Method: Post-hydrolysis, the auxiliary exists as a hydrochloride salt in the aqueous phase.[1]
-
Protocol: Basify aqueous phase with 2M NaOH
Extract with DCM Dry over Na₂SO₄ Distill.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low ee% | Temperature fluctuation during alkylation.[1] | Ensure strict -78°C maintenance during R-X addition.[1] |
| Low Yield | Incomplete imine formation.[1] | Extend Dean-Stark reflux time; ensure anhydrous conditions. |
| Racemization | Harsh hydrolysis conditions.[1] | Use a buffered acetic acid/NaOAc solution for hydrolysis instead of strong HCl.[1] |
| No Reaction | Steric bulk of R-X too high. | Add HMPA or DMPU as a co-solvent to increase reactivity of the enolate.[1] |
References
-
Yamada, S., et al. (1969).[1] "Asymmetric synthesis using chiral amines." Journal of the American Chemical Society.[1][2] (Foundational methodology for cyclohexylamine auxiliaries).[1]
-
Horeau, A. (1968).[1][2][3] "Enantioselective alkylation of cyclohexanone via chiral imines." Bulletin de la Société Chimique de France. (Historical context of chiral imine alkylation).
-
BenchChem. (2025).[1][4][5] "Application Notes: 2-Methylcyclohexanone as a Chiral Building Block." (Modern protocols for 2-methylcyclohexanone derivatives).[1]
-
Ambeed. (2025). "Product Record: this compound." (Commercial availability and physical data).
-
d'Angelo, J. (1976).[1] "Ketone enolates: regiospecific preparation and synthetic uses." Tetrahedron. (Mechanistic insight into regiospecific alkylation).
Application Notes & Protocols: Amide Coupling Strategies for Sterically Hindered Amines
Introduction
The formation of the amide bond is arguably the most critical and frequently executed reaction in medicinal chemistry and drug development.[1][2] While numerous coupling reagents and protocols have been developed for standard amide synthesis, these methods often fail when faced with significant steric challenges, such as coupling a bulky carboxylic acid with a sterically hindered secondary amine.[1][2] These "difficult couplings" are characterized by slow reaction rates, which allow competing side reactions to dominate, leading to low yields, complex product mixtures, and potential epimerization of chiral centers.[3]
This guide provides an in-depth analysis of the challenges posed by steric hindrance and offers a detailed overview of robust strategies, high-reactivity reagents, and optimized protocols to successfully synthesize sterically hindered amides.
The Challenge: Why Steric Hindrance Impedes Amide Coupling
The conventional mechanism for amide bond formation involves the activation of a carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea, active ester, or acid anhydride), which is then attacked by the amine nucleophile.[4][5] Steric bulk around the amine's nitrogen atom and/or the carboxylic acid's carbonyl carbon physically obstructs this nucleophilic attack.
This steric impediment leads to several critical issues:
-
Reduced Reaction Rates: The approach of the nucleophilic amine to the activated carboxylate is slowed dramatically, often requiring forcing conditions like elevated temperatures and prolonged reaction times.
-
Decomposition of Activated Intermediates: Highly reactive activated species may decompose or rearrange into unreactive byproducts (such as N-acylurea formation with carbodiimides) before the hindered amine can react.[4][6]
-
Side Reactions of Coupling Reagents: With slow couplings, the amine may react with the coupling reagent itself. For instance, uronium/aminium reagents can lead to the formation of an undesired guanidinium byproduct from the amine, effectively terminating the reaction.
-
Epimerization: The harsher conditions (stronger bases, higher heat) required to drive the reaction to completion can increase the risk of racemization at stereogenic centers, particularly at the α-carbon of the carboxylic acid.[7][8]
Overcoming these challenges requires a strategic selection of reagents and conditions designed to maximize the rate of the desired coupling while minimizing these competing pathways.
Core Strategies and Reagent Classes
Successfully coupling sterically hindered amines hinges on generating a highly activated carboxylic acid intermediate that is reactive enough to overcome the steric barrier without being so unstable that it decomposes prematurely.
High-Reactivity Coupling Reagents: Onium Salts
Onium salts are the modern workhorses for challenging amide couplings due to their efficiency and speed. They are broadly categorized into uronium/aminium and phosphonium salts.
Uronium/Aminium Salts
These reagents, such as HATU , HBTU , and HCTU , were initially thought to be uronium salts (O-isomers) but were later confirmed by X-ray crystallography to exist as the more stable guanidinium isomers (N-isomers).[9] In the presence of a base, they react with a carboxylic acid to form highly reactive OAt or OBt active esters.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often the first choice for difficult couplings. The resulting OAt-active ester is exceptionally reactive due to the neighboring pyridine nitrogen, which provides anchimeric assistance during the aminolysis step.[7]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A more cost-effective alternative to HATU. The electron-withdrawing chlorine atom on the benzotriazole ring increases the acidity of the corresponding 6-Cl-HOBt leaving group, making the active ester more reactive than those derived from HOBt.[10]
Causality: The high reactivity of the active esters generated by these reagents accelerates the rate of aminolysis, allowing the desired reaction to outcompete decomposition and side reactions.
Key Consideration: The primary drawback of uronium/aminium reagents is the potential for a side reaction where the amine nucleophile attacks the reagent itself, forming a guanidinium byproduct and consuming the amine. This is particularly problematic in slow reactions where the coupling reagent is present in excess or for extended periods before the carboxylic acid is fully activated. Therefore, the order of addition is critical: the carboxylic acid should be pre-activated with the reagent and base before the hindered amine is introduced.
Phosphonium Salts
Phosphonium-based reagents like PyBOP , PyAOP , and PyClocK are powerful alternatives that circumvent the guanidinylation side reaction.[11]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A classic phosphonium reagent that generates OBt active esters. It is known for its high coupling efficiency and the absence of guanidinylation.[8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, considered one of the most reactive phosphonium salts.[12] It is particularly effective for coupling N-methylated or other hindered amino acids.[7][13]
-
PyClocK ((6-Chloro-benzotriazol-1-yl-oxy)-tris-pyrrolidino-phosphonium hexafluorophosphate): A highly efficient reagent derived from 6-Cl-HOBt, offering a good balance of high reactivity and stability.[12]
Causality: Phosphonium salts do not react with the amine component.[11] This key advantage allows them to be used in excess to drive sluggish reactions to completion, making them exceptionally well-suited for challenging couplings, fragment condensations, and macrocyclizations.[8]
The Acid Halide Method
One of the oldest but most robust methods for forming amides from hindered amines is via the corresponding acid chloride or fluoride. This two-step approach involves first converting the carboxylic acid to the highly reactive acid halide, which is then reacted with the amine.
-
Acid Chlorides: Typically formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14] The subsequent reaction with the amine is often rapid, even at low temperatures. A non-nucleophilic, sterically hindered base is essential to scavenge the HCl byproduct without competing with the desired reaction.[][16]
-
Acyl Fluorides: Generated using reagents like cyanuric fluoride or Deoxo-Fluor. Acyl fluorides are generally more stable than acyl chlorides but are still highly reactive towards amines, making them excellent for difficult couplings where standard methods have failed.[17]
Causality: Acid halides are among the most electrophilic carboxylic acid derivatives. Their extreme reactivity can often overcome the high activation energy barrier associated with sterically demanding substrates.
Key Consideration: The harsh conditions sometimes required for acid halide formation may not be suitable for sensitive or complex molecules with multiple functional groups.[11]
Alternative Strategies for Extreme Steric Hindrance
In cases where even the most powerful onium salts or acid halides fail, more specialized methods may be required.
-
Weinreb Amide Formation: For the synthesis of N-methoxy-N-methyl (Weinreb) amides from hindered carboxylic acids, a protocol using methanesulfonyl chloride and N,O-dimethylhydroxylamine has proven effective.[18] These amides are valuable intermediates for ketone synthesis.[19]
-
Grignard Reagents and Isocyanates: An unconventional but powerful C-C bond-forming approach to amides involves the addition of Grignard reagents to isocyanates. This method has been shown to be exceptionally effective for creating highly congested amide bonds that are inaccessible via traditional coupling methods.[1][2]
Visualizing the Workflow and Mechanism
A systematic approach is crucial when tackling a challenging amide coupling. The following workflow illustrates a logical progression of strategies.
Caption: A decision-making workflow for hindered amide synthesis.
The activation of the carboxylic acid is the critical step. The mechanism below illustrates the formation of the highly reactive OAt-active ester using HATU.
Caption: Simplified mechanism of carboxylic acid activation by HATU.
Comparative Analysis of Coupling Reagents
The choice of reagent is highly dependent on the specific substrates, cost considerations, and scalability.
| Reagent/Method | Class | Advantages | Disadvantages | Best For... |
| EDC / HOBt | Carbodiimide | Inexpensive, readily available. | Often insufficient for hindered substrates; risk of N-acylurea byproduct and epimerization.[6][20] | Simple, non-hindered couplings. |
| HATU | Aminium Salt | Extremely high reactivity; low racemization.[7][21] | Higher cost; can cause guanidinylation of the amine if not pre-activated correctly. | First-line choice for difficult and sterically hindered couplings. |
| PyBOP / PyAOP | Phosphonium Salt | High reactivity (especially PyAOP); no guanidinylation side reaction; can be used in excess.[8][13] | Byproducts (HMPA from BOP, pyrrolidine derivatives) can be difficult to remove. Higher cost. | Hindered couplings, N-methyl amino acids, fragment couplings, and cyclizations. |
| Acid Chloride | Acid Halide | Very high reactivity; cost-effective reagents (SOCl₂).[22] | Requires a separate activation step; harsh conditions may not be suitable for sensitive substrates. | Very challenging couplings where onium salts fail; robust, scalable synthesis. |
| TCFH / NMI | Fluorophosgeniminium | Extremely high yields for very challenging couplings; rapid reactions.[21] | Requires two components; reagent is moisture-sensitive. | Extremely hindered or electron-deficient substrates. |
Detailed Experimental Protocols
Note: These are general protocols. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always conduct reactions in a well-ventilated fume hood and use appropriate personal protective equipment.
Protocol 1: HATU-Mediated Coupling of a Hindered Amine
This protocol utilizes pre-activation of the carboxylic acid to minimize guanidinylation of the amine.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Sterically Hindered Amine (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv).
-
Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).
-
Add HATU (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes. This is the pre-activation step. The solution may change color or consistency.
-
In a separate vial, dissolve the sterically hindered amine (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the pre-activated acid mixture.
-
Monitor the reaction by TLC or LCMS. If the reaction is sluggish at room temperature, it can be gently heated to 40-50°C.
-
Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash the organic phase sequentially with 5% aqueous citric acid or 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid and HOAt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Formation via the Acid Chloride Method
This two-step protocol is robust and highly effective for unreactive amines.
Step A: Formation of the Acid Chloride Materials:
-
Carboxylic Acid (1.0 equiv)
-
Thionyl Chloride (SOCl₂) (2.0 - 3.0 equiv) or Oxalyl Chloride (1.5 equiv) with a catalytic drop of DMF.
-
Anhydrous Dichloromethane (DCM) or Toluene.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and the chosen solvent (e.g., DCM).
-
Cool the flask to 0°C in an ice bath.
-
If using SOCl₂: Add thionyl chloride (2.0 equiv) dropwise. Attach a reflux condenser and heat the mixture to reflux (typically 40-60°C) for 1-3 hours, or until gas evolution ceases.
-
If using oxalyl chloride: Add oxalyl chloride (1.5 equiv) dropwise, followed by one drop of DMF (Vilsmeier-Haack catalyst). The reaction is typically stirred at room temperature for 1-2 hours.
-
After the reaction is complete, carefully remove the solvent and excess reagent under reduced pressure. It is often advisable to co-evaporate with an anhydrous solvent like toluene once or twice to ensure all volatile reagents are removed.
-
The resulting crude acid chloride is typically used immediately in the next step without further purification.
Step B: Coupling with the Hindered Amine Materials:
-
Crude Acid Chloride (from Step A, 1.0 equiv)
-
Sterically Hindered Amine (1.1 equiv)
-
A non-nucleophilic base, e.g., DIPEA or 2,4,6-collidine (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the crude acid chloride in anhydrous DCM under an inert atmosphere and cool the solution to 0°C.
-
In a separate flask, dissolve the sterically hindered amine (1.1 equiv) and the base (e.g., DIPEA, 2.5 equiv) in anhydrous DCM.
-
Slowly add the amine/base solution to the stirred acid chloride solution at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or LCMS.
-
Upon completion, quench the reaction by adding water or saturated aqueous NH₄Cl.
-
Separate the organic layer. Wash with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Massolo, E., Pirola, M., & Benaglia, M. (2020). Amide bond formation strategies: latest advances on a dateless transformation. European Journal of Organic Chemistry, 2020(29), 4641-4645. [Link]
-
Gomez, S., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
-
AAPPTEC. (2021, May 19). Carbodiimides and Additives. [Link]
-
Miller, M. J., et al. (2015). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. [Link]
-
Organic Chemistry Portal. Amine synthesis by amide reduction. [Link]
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. RSC Publishing. [Link]
-
Wikipedia. Weinreb ketone synthesis. [Link]
-
Fochi, F., et al. (2013). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
-
Albericio, F., et al. (2018). Amide Bond Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. PMC. [Link]
-
Thieme. 3.7 Phosphonium Salts. [Link]
-
Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]
-
Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]
-
CORE. Catalytic Approaches to the Synthesis of Amide Bonds. [Link]
-
AAPPTEC. Coupling Reagents. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry. [Link]
-
Carpino, L. A., et al. (2002). The Uronium/Guanidinium Peptide Coupling Reagents. Angewandte Chemie International Edition. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research. [Link]
-
Fors, B. P., & Buchwald, S. L. (2010). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Zhao, J., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
-
Camp, J. E., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]
-
Gomez, S., et al. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
-
Organic-Reaction.com. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
ChemRxiv. (2022). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[23]uril. [Link]
-
Zhao, J., et al. (2024, March 7). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Chem Help ASAP. (2019, November 12). synthesis of amides from acid chlorides. YouTube. [Link]
-
Kumar, S., et al. (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
-
Organ, M. G., et al. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
-
eScholarship.org. (2015, September 16). UC Santa Barbara. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
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- 14. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Amine synthesis by amide reduction [organic-chemistry.org]
Application Note: Advanced Protocols for N-Butyl-2-methylcyclohexan-1-amine in Pharmaceutical Synthesis
This Application Note is designed to serve as a definitive technical guide for the utilization of N-butyl-2-methylcyclohexan-1-amine in pharmaceutical synthesis. It addresses the specific challenges associated with sterically hindered secondary amines and provides validated protocols for their conversion into high-value amide and urea intermediates, common scaffolds in local anesthetics and metabolic disease targets.
Abstract & Strategic Value
This compound represents a class of sterically demanding secondary amines critical in the synthesis of "privileged structures" in medicinal chemistry. Its cyclohexane core, substituted at the 2-position, mimics the steric environment found in local anesthetics (e.g., Mepivacaine analogs) and NMDA receptor antagonists .
However, the adjacent methyl group at the C2 position introduces significant steric strain, often retarding nucleophilic attack and complicating standard coupling protocols. This guide provides optimized workflows to overcome these barriers, ensuring high yields and stereochemical control.
Key Applications
-
Lidocaine/Mepivacaine Analogs: Synthesis of sterically hindered amides.
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: Formation of 1,3-disubstituted ureas.
-
Fragment-Based Drug Discovery (FBDD): Use as a lipophilic, chiral building block.
Chemical Profile & Stereochemical Considerations
Commercial supplies of this amine are typically supplied as a mixture of cis and trans diastereomers. Understanding this ratio is a Critical Quality Attribute (CQA) as it drastically affects downstream reaction rates.
| Property | Specification | Impact on Synthesis |
| Molecular Formula | C₁₁H₂₃N | - |
| MW | 169.31 g/mol | - |
| Stereochemistry | cis / trans mixture | cis-isomer (axial/equatorial) is more sterically congested than the trans-isomer (diequatorial), reacting slower in SN2 or acylation reactions. |
| pKa (Conjugate Acid) | ~10.5 | Requires strong organic bases (DIPEA, DBU) or biphasic inorganic systems for effective deprotonation during coupling. |
| Boiling Point | ~215°C | High boiling point makes removal by evaporation difficult; acid-base extraction is preferred. |
Protocol A: Synthesis of the Amine (Precursor Preparation)
If the amine is not purchased, it is best prepared via Reductive Amination to control the diastereomeric ratio.
Mechanism & Workflow
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), and irreversible reduction.
Caption: Pathway for the reductive amination of 2-methylcyclohexanone. Sodium triacetoxyborohydride is chosen to minimize direct reduction of the ketone.
Experimental Procedure
-
Imine Formation: Charge a reaction vessel with 2-methylcyclohexanone (1.0 equiv) and DCM (10 mL/g).
-
Add n-butylamine (1.2 equiv) followed by acetic acid (1.0 equiv). Stir at room temperature for 30 minutes.
-
Expert Insight: The acetic acid buffers the pH to ~5-6, accelerating imine formation without protonating the amine excessively.
-
-
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 20 minutes.
-
Safety Note: STAB evolves hydrogen gas slowly; ensure adequate venting.
-
-
Quench & Workup: Stir overnight at ambient temperature. Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: The crude oil is purified via acid-base extraction (dissolve in 1M HCl, wash with ether, basify aqueous layer to pH 12 with NaOH, extract with DCM) to remove non-basic impurities.
Protocol B: Synthesis of Sterically Hindered Amides (Lidocaine Analogs)
Target: N-butyl-N-(2-methylcyclohexyl)-2,6-dimethylbenzamide
This reaction models the synthesis of local anesthetics. The challenge is the "double steric slap": the hindered amine attacking a hindered acid chloride (2,6-dimethylbenzoyl chloride).
Optimization Strategy
Standard Schotten-Baumann conditions (aq. NaOH) often fail due to slow kinetics and hydrolysis of the acyl chloride. We utilize anhydrous conditions with a nucleophilic catalyst .
Step-by-Step Protocol
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen.
-
Reagents: Add This compound (1.0 equiv) and anhydrous Toluene (high boiling point allows thermal acceleration).
-
Base: Add Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Why DIPEA? It is non-nucleophilic and soluble in toluene, preventing precipitation of the amine salt before reaction.
-
-
Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 equiv).
-
Addition: Add 2,6-dimethylbenzoyl chloride (1.2 equiv) dropwise.
-
Reaction: Heat to 80°C for 12 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The secondary amine spot (ninhydrin active) should disappear.
-
-
Workup: Cool, wash with 1M HCl (to remove excess amine/DMAP/DIPEA), then sat. NaHCO₃. Dry over MgSO₄.
Data Summary: Solvent Screening
| Solvent | Temperature | Yield (Isolated) | Notes |
|---|---|---|---|
| DCM | 25°C | 35% | Too slow; incomplete conversion. |
| THF | 66°C (Reflux) | 72% | Good solubility, moderate rate. |
| Toluene | 80°C | 91% | Optimal thermal activation. |
Protocol C: Synthesis of Ureas (sEH Inhibitor Scaffolds)
Target: 1-butyl-1-(2-methylcyclohexyl)-3-phenylurea
Ureas are critical pharmacophores in metabolic disease research. The reaction with isocyanates is generally faster than acylation but still sensitive to steric bulk.
Caption: Mechanism of urea formation. The nucleophilic attack is the rate-determining step, heavily influenced by the steric bulk of the cyclohexyl ring.
Step-by-Step Protocol
-
Dissolution: Dissolve This compound (1.0 equiv) in anhydrous Acetonitrile (MeCN) .
-
Expert Insight: MeCN is preferred over DCM because it stabilizes the polar transition state of the urea formation without being protic.
-
-
Addition: Add Phenyl Isocyanate (1.05 equiv) dropwise at 0°C.
-
Control: Do not add excess isocyanate initially, as it can dimerize or react with moisture to form symmetric urea impurities.
-
-
Reaction: Allow to warm to room temperature. Stir for 2 hours.
-
Quench: Add 0.5 mL of Methanol to scavenge any unreacted isocyanate (forms methyl carbamate, easily removed).
-
Isolation: Evaporate solvent. Recrystallize from Hexane/Ethanol .
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996 , 61(11), 3849-3862. [Link]
-
Clayden, J., et al. "Amide bond formation: beyond the carbodiimide." Chemical Reviews, 2011 , 111(11), 6557-6602. [Link]
-
Shen, H. C. "Soluble Epoxide Hydrolase Inhibitors: A Patent Review." Expert Opinion on Therapeutic Patents, 2010 , 20(7), 941-956. [Link]
Sources
Solvent selection for N-alkylation of 2-methylcyclohexylamine
Application Note: Solvent Engineering for the N-Alkylation of 2-Methylcyclohexylamine
Part 1: Executive Summary & Core Directive
The Challenge: N-alkylation of 2-methylcyclohexylamine presents a unique intersection of steric hindrance and stereochemical complexity. The methyl group at the C2 position imposes significant steric drag on the nitrogen lone pair, retarding nucleophilic attack compared to cyclohexylamine. Furthermore, the substrate exists as cis and trans diastereomers, which exhibit distinct solubility profiles and reaction rates. Standard protocols often fail due to uncontrolled polyalkylation or competitive elimination reactions.
The Solution: This guide moves beyond generic "polar aprotic" advice. We define a solvent selection strategy that leverages the specific steric profile of 2-methylcyclohexylamine. By transitioning from traditional chlorinated/dipolar solvents (DCM, DMF) to tunable "green" alternatives (2-MeTHF, CPME, Toluene), researchers can achieve precise mono-alkylation control and simplified downstream processing.[1]
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Grounding: The Steric-Solvent Interface
The reaction outcome is dictated by the interplay between the solvent's dielectric constant (
-
Direct Alkylation (
):-
Mechanism: The amine lone pair attacks an alkyl halide.
-
The Problem: In high-
solvents (DMF, DMSO), the transition state is highly stabilized, often accelerating the reaction so much that the steric hindrance of the 2-methyl group is overcome, leading to over-alkylation (quaternization). -
The Fix: Use solvents with moderate polarity (e.g., 2-MeTHF, Acetone) or non-polar solvents (Toluene) with Phase Transfer Catalysts (PTC).[1] This suppresses the "runaway" reaction rate, allowing the steric hindrance to act as a natural "brake" after the first alkylation.
-
-
Reductive Amination:
-
Mechanism: Formation of an imine/iminium species followed by hydride reduction.[2]
-
The Problem: Water generation inhibits imine formation; solubility of the intermediate is often poor in alcohols.
-
The Fix: Aprotic solvents capable of forming azeotropes (2-MeTHF, Toluene) allow for water removal if necessary, or ester-based solvents (EtOAc) which are compatible with modern reductants like STAB (Sodium triacetoxyborohydride).[1]
-
Solvent Selection Matrix
| Solvent Class | Representative | Suitability | Mechanistic Rationale | |
| Polar Aprotic (High) | DMF, DMSO, NMP | >30 | Avoid | Accelerates |
| Polar Aprotic (Med) | Acetonitrile (MeCN) | 37 | Standard | Good balance of solubility and rate; supports inorganic bases ( |
| Green Ethers | 2-MeTHF , CPME | ~7 | Recommended | Excellent solvation of free amine; hydrophobic nature simplifies aqueous workup; moderate rate prevents over-alkylation. |
| Protic | Methanol, Ethanol | ~30 | Specific | Best for Reductive Amination ; stabilizes iminium intermediates.[1] Poor for |
| Non-Polar | Toluene | 2.4 | Specialist | Use only with Phase Transfer Catalysts (TBAF/Aliquat); allows thermal control of reaction rate. |
Part 3: Visualization & Decision Logic
Solvent Selection Decision Tree
Caption: Decision logic for solvent selection based on reaction pathway and electrophile reactivity.
Part 4: Experimental Protocols
Protocol A: Controlled Mono-Alkylation ( ) in Green Solvent
Target: Synthesis of N-benzyl-2-methylcyclohexylamine
Rationale: This protocol uses 2-Methyltetrahydrofuran (2-MeTHF) .[1] Unlike DMF, 2-MeTHF forms an azeotrope with water, simplifying recovery.[1] Its lower polarity compared to MeCN slows the second alkylation step, leveraging the steric bulk of the 2-methyl group to stop the reaction at the secondary amine stage.
Reagents:
-
2-Methylcyclohexylamine (1.0 equiv)[1]
-
Benzyl Bromide (0.95 equiv) - Note: Slight deficit to prevent over-alkylation.[1]
- (2.0 equiv) - Milled/Powdered.[1]
-
Solvent: 2-MeTHF (anhydrous).[1]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend powdered
(20 mmol) in 2-MeTHF (10 volumes). -
Amine Addition: Add 2-methylcyclohexylamine (10 mmol). Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity.
-
Controlled Addition: Cool the solution to 0°C. Add Benzyl Bromide (9.5 mmol) dropwise over 30 minutes.
-
Self-Validating Checkpoint: The solution should remain fluid. If a thick precipitate (ammonium salt) forms too rapidly, increase stirring speed.[1]
-
-
Reaction: Allow to warm to RT and stir for 12-16 hours.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the benzyl bromide spot.
-
-
Workup (The "Green" Advantage):
-
Add water (5 volumes) directly to the reaction vessel. 2-MeTHF will phase separate immediately.
-
Separate the organic layer.[4] Wash with brine.
-
Dry over
and concentrate.
-
-
Purification: The crude oil often requires minimal purification due to the stoichiometry control. If necessary, purify via silica plug.[1]
Protocol B: High-Fidelity Reductive Amination
Target: Synthesis of N-alkyl-2-methylcyclohexylamine using an Aldehyde
Rationale:
Reductive amination avoids the risk of over-alkylation entirely. We utilize Ethyl Acetate (EtOAc) or 2-MeTHF with Sodium Triacetoxyborohydride (STAB).[1] This system is milder than
Reagents:
-
2-Methylcyclohexylamine (1.0 equiv)[1]
-
Aldehyde (1.05 equiv)[1]
-
STAB (1.4 equiv)[1]
-
Acetic Acid (1.0 equiv) - Catalyst.[1]
-
Solvent: EtOAc.[5]
Step-by-Step Methodology:
-
Imine Formation: Dissolve the aldehyde (10.5 mmol) and 2-methylcyclohexylamine (10 mmol) in EtOAc (10 volumes). Add Acetic Acid (10 mmol).
-
Observation: Stir for 30-60 mins. The solution may warm slightly.
-
-
Reduction: Add STAB (14 mmol) in three portions over 15 minutes.
-
Caution: Mild gas evolution (
) may occur.[1]
-
-
Completion: Stir at RT for 4-6 hours.
-
Self-Validating Checkpoint: Quench a small aliquot with aqueous
. If the organic layer shows no aldehyde peak on GC-MS/TLC, the reaction is complete.
-
-
Quench: Add saturated aqueous
to the reaction mixture. Stir vigorously for 20 minutes to neutralize the acid and boron complexes. -
Isolation: Separate phases. The EtOAc layer contains the product. No extraction with DCM is required (eliminating chlorinated solvents).[1]
Part 5: Troubleshooting & Stereochemical Note
Separation of Isomers: Commercial 2-methylcyclohexylamine is often a mixture of cis and trans.
-
Trans-Isomer: Generally more thermodynamically stable (diequatorial).[1]
-
Cis-Isomer: One group is axial.
-
Protocol: If isomerically pure product is required, convert the crude amine product into its Hydrochloride Salt . Recrystallize from hot Ethanol/Methanol . The trans-isomer salt is typically significantly less soluble and will precipitate first [1].
Common Failure Modes:
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance preventing attack. | Switch solvent to Acetonitrile and reflux (Protocol A). |
| Dialkylation | Reaction too fast / Excess halide. | Switch solvent to 2-MeTHF or Toluene ; reduce temperature; use Protocol B. |
| Emulsion during workup | Fine carbonate particles. | Filter the reaction mixture through Celite before adding water. |
Part 6: References
-
Separation and purification of cis and trans isomers. US Patent 3880925A. Google Patents. Link
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. Green Chemistry, 2013, 15, 1159-1165.[1][6] Link
-
Solvent Selection Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. Link
-
Tuning the steric hindrance of alkylamines. Chemical Science, 2021. Link
Sources
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 6. Development of a solvent selection guide for aldehyde-based direct reductive amination processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Robust Synthesis of Urea Derivatives from Secondary Amines
Abstract & Strategic Relevance
Urea moieties (
This guide details the Sequential Carbamate Activation protocol. Unlike direct isocyanate addition (which is limited by reagent availability) or phosgene gas (safety prohibitive), this method utilizes Phenyl Chloroformate or CDI (1,1'-Carbonyldiimidazole) to generate activated intermediates. These protocols are designed for high-throughput library synthesis where purity and reproducibility are paramount.
Critical Mechanistic Insight
The synthesis of unsymmetrical ureas from secondary amines requires an "Activation-Displacement" strategy. Direct coupling is often sluggish; therefore, we must install a leaving group (LG) on the carbonyl center.
The Challenge of Secondary Amines
-
Steric Bulk: Secondary amines (
) hinder the approach to the carbonyl electrophile. -
Stability: The intermediate carbamoyl chlorides derived from secondary amines are often stable enough to isolate but require forcing conditions to react with the second amine.
-
Regiocontrol: When reacting a secondary amine with a primary amine, the sequence of addition determines the yield and byproduct profile.
Workflow Decision Matrix
The following diagram illustrates the decision logic for selecting the optimal synthetic route based on substrate properties.
Figure 1: Decision matrix for selecting the appropriate urea synthesis methodology.
Method B: The "Gold Standard" Protocol (Phenyl Chloroformate)
Best for: Drug discovery libraries, sterically hindered amines, and requiring high purity without chromatography.
Principle
This is a two-step sequence. First, the secondary amine reacts with phenyl chloroformate to form a Phenyl Carbamate . This intermediate is stable and can be purified via simple acid/base washes. In the second step, a nucleophilic amine displaces the phenoxide leaving group.
Reaction Scheme:
- (Stable Intermediate)
Materials
-
Reagent: Phenyl Chloroformate (98%)
-
Solvent: Dichloromethane (DCM) or THF (anhydrous)
-
Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Scavenger (Optional): Polymer-supported trisamine (for parallel synthesis)
Step-by-Step Protocol
Step 1: Formation of the Phenyl Carbamate
-
Setup: In a round-bottom flask under
, dissolve the Secondary Amine (1.0 equiv) in anhydrous DCM (0.2 M concentration). -
Base Addition: Add DIPEA (1.5 equiv) and cool the solution to 0°C.
-
Activation: Dropwise add Phenyl Chloroformate (1.1 equiv). Caution: Exothermic.
-
Monitoring: Stir at 0°C for 30 min, then warm to RT. Monitor by TLC/LCMS. The secondary amine peak should disappear.
-
Workup (Self-Validating Step):
Step 2: Displacement to Form Urea
-
Coupling: Dissolve the Phenyl Carbamate intermediate (1.0 equiv) in DMSO (for libraries) or Acetonitrile (for scale).
-
Amine Addition: Add the Second Amine (1.2 - 1.5 equiv).
-
Catalysis: Add DIPEA (2.0 equiv). If the second amine is non-nucleophilic (e.g., aniline), add 0.1 equiv of DMAP and heat to 60-80°C.
-
Workup (The "Phenol Purge"):
-
Dilute with Ethyl Acetate.
-
Critical Step: Wash with 1M NaOH (3x). Why? This converts the phenol byproduct (PhOH) into water-soluble sodium phenoxide, effectively removing it from the organic layer.
-
Wash with 1M HCl (to remove excess second amine).
-
Dry and concentrate.
-
Method C: The CDI "One-Pot" Protocol
Best for: Acid-sensitive substrates or when phenyl chloroformate is too reactive/non-selective.
Principle
1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent, forming an acyl imidazole intermediate.
Protocol
-
Activation: Dissolve Secondary Amine (1.0 equiv) in anhydrous THF or DMF.
-
Reagent: Add CDI (1.1 - 1.2 equiv) in one portion at RT.
-
Gas Evolution: Observe
evolution. Stir for 2-4 hours. Validation: LCMS should show the [M+67]+ peak corresponding to the carbamoyl imidazole. -
Coupling: Add the Second Amine (1.2 equiv) and stir at 50-60°C overnight.
-
Note: This reaction is driven by the formation of imidazole. Unlike the phenol method, removing imidazole requires thorough water washes or acidic workup.
Comparative Data & Selection Guide
| Feature | Phenyl Chloroformate (Method B)[1] | CDI (Method C) | Triphosgene |
| Intermediate Stability | High (Isolable/Storable) | Moderate (Hydrolyzes) | Low (Transient) |
| Purity Profile | Excellent (Byproduct removed by base wash) | Good (Imidazole difficult to remove) | Variable |
| Reaction Rate | Fast (Activation), Moderate (Coupling) | Slow (Coupling often requires heat) | Very Fast |
| Safety | Moderate (Corrosive) | High (Moisture Sensitive) | Severe (Phosgene generator) |
| Atom Economy | Poor (Loss of Phenol) | Moderate (Loss of Imidazole) | Good |
Visualization of the Phenyl Chloroformate Pathway
Figure 2: The "Self-Validating" Phenyl Chloroformate Workflow. Note the specific wash steps designed to remove byproducts.
Troubleshooting & Optimization
-
Sluggish Coupling: If the phenyl carbamate does not react with the second amine, switch the solvent to DMSO and increase temp to 80°C. Alternatively, use 4-Nitrophenyl Chloroformate in Step 1. The p-nitro group makes the phenoxide a better leaving group, increasing reactivity by ~10-fold.
-
Symmetrical Urea Formation: This occurs if the activation agent (CDI or PhOCOCl) is present in substoichiometric amounts or if the addition is too fast. Always use a slight excess (1.1 equiv) of the activator and add the amine to the activator at 0°C.
References
-
Thavonekham, B. (1997). "Synthesis of Unsymmetrical Ureas Using Phenyl Chloroformate." Synthesis. A seminal protocol for the stepwise formation of ureas.
-
Batey, R. A., et al. (1998). "Carbamoylimidazolium Salts as Urea Precursors." Tetrahedron Letters. Describes the CDI mechanism and imidazolium activation.
-
Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis. Comprehensive review on Triphosgene safety and utility.
-
Konishi, H., et al. (2020).[2] "Urea Derivatives in Modern Drug Discovery." Journal of Medicinal Chemistry. Review of urea pharmacophores in FDA-approved drugs.
Sources
Handling and storage requirements for corrosive aliphatic amines
Application Note: Advanced Handling and Storage Protocols for Corrosive Aliphatic Amines
Abstract
Aliphatic amines (e.g., Ethylenediamine, Triethylamine, Cyclohexylamine) are ubiquitous in drug development as building blocks and bases. However, their dual hazard profile—severe tissue corrosivity and high susceptibility to atmospheric degradation—often leads to compromised experimental data and safety incidents. This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of amine instability and rigorous, field-proven protocols for their handling, storage, and transfer.
The Chemistry of Instability: Why Standard Protocols Fail
To handle amines correctly, one must understand why they degrade. It is not merely "oxidation"; it is a specific susceptibility to atmospheric carbon dioxide and moisture.
The Carbamate Trap (The "Crust" Phenomenon)
The most common failure mode in amine storage is the formation of a white, crusty solid around the cap. This is ammonium carbamate , formed when amines react with atmospheric CO
-
Mechanism: The lone pair of electrons on the nitrogen attacks the electrophilic carbon of CO
.-
Primary/Secondary Amines: React rapidly to form stable carbamate salts (
). This reaction is often reversible with heat but permanently alters the stoichiometry of the reagent [1]. -
Tertiary Amines: Do not form stable carbamates directly but can catalyze the hydration of CO
to carbonic acid/bicarbonate in the presence of moisture, leading to ionic contaminants [2].
-
Hygroscopicity & Oxidation
-
Hygroscopicity: Lower molecular weight amines (e.g., Ethylenediamine) are aggressively hygroscopic. Absorbed water alters the molarity and can induce hydrolysis of sensitive substrates in downstream reactions.
-
Oxidation: Over time, amines oxidize to form N-oxides and colored impurities (yellowing), particularly when stored in clear glass or polyethylene under air.
Personal Protective Equipment (PPE): The Barrier of Last Resort
Critical Insight: Standard laboratory nitrile gloves provide insufficient protection for prolonged contact with many aliphatic amines. Low molecular weight amines can permeate standard 4-mil nitrile gloves in less than 15 minutes.
Glove Selection Matrix
| Material | Protection Level | Application Context |
| Nitrile (Disposable) | Low / Incidental | Splash Only. Change immediately upon contact. <10 min breakthrough for Diethylamine. |
| Butyl Rubber | High | Bulk Transfer. Excellent resistance to amines and ketones. Thick, reduces dexterity.[1] |
| Laminate (Silver Shield) | Maximum | Spill Cleanup / High Hazard. Impermeable to >99% of amines. Poor dexterity; wear under outer nitrile gloves.[2] |
| Neoprene | Medium | Good alternative for general handling if Butyl is unavailable. |
PPE Decision Logic (Visualization)
Figure 1: Decision tree for selecting appropriate hand protection based on exposure duration and amine volatility.
Storage Architecture
Material Compatibility
-
Recommended:
-
Stainless Steel (304/316): Excellent resistance. Ideal for bulk drums.
-
Glass (Borosilicate): Standard for small volumes. Amber glass prevents photo-oxidation.
-
HDPE (High-Density Polyethylene): Acceptable for storage, but permeable to CO
over long periods (years).
-
-
FORBIDDEN:
-
Copper, Brass, Zinc, Aluminum: Amines form complex ions with copper and zinc, causing rapid corrosion and blue/green contamination of the reagent [3].
-
PVC: Amines can leach plasticizers, leading to embrittlement of the container and contamination of the amine.
-
Protocol: Inert Gas Blanketing
To prevent carbamate formation, air must be excluded.
-
Source: Use dry Nitrogen (
) or Argon ( ). Argon is heavier than air and provides a better "blanket" for open containers. -
Method:
-
Insert a clean pipette or cannula connected to the gas line into the bottle neck.
-
Flow gas gently (avoid splashing) for 10-15 seconds to displace headspace air.
-
Seal immediately. Use Parafilm® over the cap for long-term storage to reduce gas exchange.
-
Handling & Transfer Protocols
Pouring corrosive amines from a bottle is a safety risk (splashing) and a quality risk (air exposure). The Cannula Transfer method is the gold standard for maintaining scientific integrity.
Protocol: Positive Pressure Cannula Transfer
Objective: Transfer amine from Reagent Bottle (A) to Reaction Flask (B) without air exposure.
Equipment:
-
Double-ended stainless steel or PTFE cannula.
-
Inert gas source (N2/Ar) with a bubbler.
-
Septa for both vessels.
Step-by-Step:
-
Setup: Cap both Bottle A (Source) and Flask B (Destination) with rubber septa. Secure with copper wire or zip ties if pressure is high.
-
Purge: Insert an exit needle (vent) into Flask B. Flush Flask B with inert gas for 5 mins.
-
Cannula Insertion: Insert the cannula into Flask B (above liquid level) and then into Bottle A (above liquid level) to purge the cannula itself with gas.
-
Submerge: Push the cannula tip in Bottle A down into the liquid amine.
-
Transfer:
-
Insert a gas inlet needle into the headspace of Bottle A.
-
The positive pressure in A will force the liquid up the cannula and into Flask B.
-
Control flow by adjusting the gas pressure or venting Flask B.
-
-
Termination: Pull the cannula tip in Bottle A up into the headspace. Allow the remaining liquid in the tube to drain into Flask B. Remove cannula.
Workflow Visualization
Figure 2: Logical workflow for positive-pressure cannula transfer to ensure anaerobic conditions.
Emergency Response & Decontamination
Spill Management
Do NOT simply wash with water immediately; the heat of solvation can vaporize the amine, creating a respiratory hazard.
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield or Butyl gloves and a respirator (if outside a hood).
-
Neutralization:
-
Apply a Citric Acid (solid or concentrated solution) or Dilute Acetic Acid to the spill.
-
Why? These weak acids neutralize the base without the violent exotherm of strong mineral acids (like HCl).
-
Test pH with litmus paper until neutral (pH 6-8).
-
-
Cleanup: Absorb the neutralized slurry with vermiculite or clay. Dispose of as hazardous chemical waste.
First Aid (Skin Contact)
-
Immediate Flush: 15 minutes minimum with tepid water.
-
Do Not Neutralize on Skin: Never put vinegar or acid on an amine burn; the reaction heat will worsen tissue damage.
References
-
American Chemical Society (ACS). (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. [Link]
-
National Institutes of Health (NIH). (2019). Mechanistic insights into carbamate formation from CO2 and amines. PMC. [Link]
-
CalPac Lab Safety. (2024). Stainless Steel Chemical Compatibility Chart.[3][Link]
-
USDA Agricultural Research Service. (2016). Acceptable Drain Disposal Procedures.[4][5][Link]
Sources
N-butyl-2-methylcyclohexan-1-amine as a ligand in metal catalysis
Application Note: N-Butyl-2-methylcyclohexan-1-amine (BMCHA) as a Sterically Modulated Ligand in Metal Catalysis
Executive Summary
This compound (BMCHA) represents a specialized class of sterically hindered secondary amines utilized as ligands and ligand precursors in transition metal catalysis. Unlike simple primary amines, the combination of the 2-methylcyclohexyl scaffold (providing conformational rigidity and chirality) and the N-butyl group (enhancing solubility and steric bulk) positions BMCHA as a versatile tool for modulating metal center reactivity.
Its primary utility lies in three domains:
-
Anionic Amido Ligand: For early transition metals (Ti, Zr, Hf) in olefin polymerization.
-
Bulky Neutral Donor: Stabilizing low-valent metal species (Ni, Pd) in cross-coupling reactions.
-
Chiral Scaffold: When enantiopure, directing asymmetric induction in organometallic transformations.
Chemical Profile & Ligand Properties
| Property | Value / Description |
| CAS Number | 55794-86-0 |
| Molecular Formula | C₁₁H₂₃N |
| Molecular Weight | 169.31 g/mol |
| Ligand Class | Sterically Hindered Secondary Amine (Monodentate σ-donor) |
| Binding Modes | Neutral (L-type), Anionic Amido (X-type upon deprotonation) |
| Stereochemistry | cis or trans isomers (2 chiral centers at C1, C2). Trans isomer is thermodynamically favored. |
| Key Feature | Conformational Lock: The 2-methyl group restricts rotation, creating a defined steric pocket around the metal center. |
Mechanistic Insight: The Steric "Pocket" Effect
The 2-methyl substituent on the cyclohexane ring forces the N-butyl group into a specific orientation relative to the metal center. This "conformational locking" minimizes catalyst deactivation pathways (such as dimerization) and enhances selectivity in polymerization and coupling reactions.
Application I: Anionic Amido Ligand for Group 4 Polymerization Catalysts
Context: BMCHA is deprotonated to form a bulky amido ligand (X-type) for Titanium (Ti) and Zirconium (Zr) complexes. These "Post-Metallocene" catalysts are crucial for producing polyolefins with specific microstructures.
Protocol: Synthesis of [Ti(BMCHA)Cl₃] Catalyst Precursor
Safety: All steps must be performed under an inert atmosphere (Nitrogen/Argon) using Schlenk techniques or a glovebox.
Reagents:
-
BMCHA (1.0 eq, dried over CaH₂)
-
n-Butyllithium (n-BuLi, 1.0 eq, 2.5 M in hexanes)
-
Titanium Tetrachloride (TiCl₄, 1.0 eq)
-
Solvent: Toluene (anhydrous), Hexane (anhydrous)
Step-by-Step Procedure:
-
Lithiation (Ligand Activation):
-
Dissolve BMCHA (10 mmol, 1.69 g) in anhydrous Toluene (20 mL) at -78°C.
-
Dropwise add n-BuLi (10 mmol, 4.0 mL) over 15 minutes.
-
Allow the solution to warm to Room Temperature (RT) and stir for 2 hours.
-
Observation: Formation of Lithium N-butyl-2-methylcyclohexylamide (Li-BMCHA).
-
-
Metallation:
-
Cool the Li-BMCHA solution to -78°C.
-
Add a solution of TiCl₄ (10 mmol) in Toluene (10 mL) slowly.
-
Color Change: Solution typically turns dark red/orange.
-
Warm to RT and stir for 12 hours.
-
-
Purification:
-
Filter the mixture through Celite to remove LiCl byproduct.
-
Concentrate the filtrate under vacuum.
-
Recrystallize from Hexane/Toluene at -30°C to obtain [Ti(BMCHA)Cl₃] crystals.
-
Catalytic Use: Activate with Methylaluminoxane (MAO) for ethylene/propylene polymerization.
Application II: Bulky Neutral Ligand in Nickel-Catalyzed Cross-Coupling
Context: In Ni-catalyzed C-N and C-C couplings, BMCHA serves as a stabilizing ligand that prevents nickel black precipitation while allowing substrate access due to its moderate cone angle.
Protocol: Ni-Catalyzed Amination Screening
Reaction: Aryl Chloride + Amine → Aryl Amine Catalyst System: Ni(COD)₂ / BMCHA
-
Glovebox Setup:
-
Weigh Ni(COD)₂ (5 mol%) and BMCHA (10 mol%) into a reaction vial.
-
Add anhydrous Dioxane (concentration 0.2 M).
-
Stir for 10 mins to form the active [Ni(BMCHA)n] species (solution often turns yellow/orange).
-
-
Substrate Addition:
-
Add Aryl Chloride (1.0 eq), Nucleophile (1.2 eq), and Base (NaOtBu, 1.5 eq).
-
-
Execution:
-
Seal vial and heat to 80-100°C for 12-24 hours.
-
Workup: Dilute with EtOAc, filter through silica, and analyze by GC-MS/NMR.
-
Why BMCHA? The N-butyl group provides solubility in non-polar solvents, while the cyclohexyl backbone prevents the formation of inactive bis-ligated [Ni(L)2] species, keeping the catalytic cycle active.
Visualizing the Workflow
The following diagram illustrates the divergent pathways for using BMCHA as either a neutral ligand or an anionic amido precursor.
Caption: Divergent synthetic pathways for BMCHA: Anionic activation for Group 4 polymerization (Top) vs. Neutral coordination for Nickel catalysis (Bottom).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Ti-Complex) | Incomplete Lithiation | Ensure BMCHA is dry; increase lithiation time; use fresh n-BuLi. |
| Catalyst Decomposition (Ni) | Oxidation of Ligand | BMCHA absorbs CO₂/O₂. Store under Argon. Distill from CaH₂ before use. |
| Poor Solubility | Ligand Aggregation | The N-butyl group usually ensures solubility. If precipitating, switch solvent to Toluene or THF. |
| No Reaction (Coupling) | Steric Overcrowding | If the substrate is also bulky (e.g., ortho-substituted), BMCHA might be too hindered. Switch to a less bulky amine or increase temperature. |
References
-
Advanced ChemBlocks Inc. (2026). Product Specification: this compound (CAS 55794-86-0). Retrieved from
-
Lalic, G., et al. (2015). "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." National Institutes of Health (PMC). Retrieved from
-
Kwong, F. Y., et al. (2019).[1] "Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex." Organic Chemistry Portal. Retrieved from
-
BenchChem. (2025). "N-Methylcyclohexylamine: A Comprehensive Physicochemical Profile." Retrieved from
-
PubChem. (2025).[2][3] "2-Methylcyclohexylamine, (1S,2S)- Compound Summary." National Library of Medicine. Retrieved from
Sources
- 1. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 2. N-Methylcyclohexylamine | C7H15N | CID 7514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methylcyclohexylamine, (1S,2S)- | C7H15N | CID 6993478 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming steric hindrance in N-butyl-2-methylcyclohexan-1-amine reactions
Technical Support Center: Steric Hindrance Solutions Ticket Subject: Optimization of N-butyl-2-methylcyclohexan-1-amine Reactivity Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Product" & The "Bug"
Welcome to the technical support hub for This compound . You are likely here because standard protocols (EDC coupling, SN2 alkylation, or standard Pd-catalysis) have failed.
The "Bug": This molecule presents a "Perfect Storm" of steric hindrance:
-
Class: It is a secondary amine (inherently less reactive than primary).
-
Proximal Bulk: The C2-methyl group creates immediate steric clash.
-
Rotational Freedom: The N-butyl chain acts as a "windshield wiper," sweeping across the reactive face of the nitrogen lone pair to minimize gauche interactions with the ring.
This guide treats your chemical reaction as a system that requires debugging. We will address the Hardware (Conformational Isomers) and the Software (Catalysts & Reagents).
Module 1: Conformational Analysis (The Hardware)
Before blaming your reagents, you must verify your isomer. The reactivity difference between cis- and trans-1,2-disubstituted cyclohexanes is drastic.
-
The trans-isomer (Diequatorial): In the lowest energy chair, both the C1-amine and C2-methyl groups are equatorial. The nitrogen lone pair projects outward, relatively accessible.
-
The cis-isomer (Axial/Equatorial): One group must be axial.[1][2][3]
-
If the Amine is Axial : The lone pair is buried by 1,3-diaxial interactions with ring hydrogens. Reactivity drops by orders of magnitude.
-
If the Methyl is Axial : It creates a "picket fence" shielding the equatorial amine.
-
Diagnostic Workflow:
Figure 1: Decision tree for assessing the steric "hardware" of your starting material.
Module 2: Troubleshooting Amide Coupling (Acylation)
Issue: Standard HATU/EDC couplings yield <10% product or result in des-butyl impurities. Root Cause: The activated ester (OBt/OAt) is too bulky to approach the hindered nitrogen.
Solution A: The "T3P" Protocol (Propylphosphonic Anhydride)
T3P is the gold standard for hindered amines. It exhibits low epimerization and drives the reaction via a highly reactive (but compact) mixed anhydride intermediate.
Protocol:
-
Dissolve: 1.0 equiv Carboxylic Acid + 1.1 equiv This compound in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Base: Add 3.0 equiv Pyridine or DIPEA.
-
Reagent: Add 1.5 equiv T3P (50% w/w in EtOAc) dropwise at 0°C.
-
Heat: Allow to warm to RT. If no reaction after 2h, heat to 60°C. T3P is thermally stable.
-
Workup: Wash with water/bicarb. T3P byproducts are water-soluble (huge advantage over urea byproducts).[4]
Solution B: The "Ghosez" Protocol (In-Situ Acid Chloride)
When T3P fails, you must use an acid chloride. However, isolating acid chlorides is risky. Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) to generate them neutrally in situ.[5]
Protocol:
-
Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.
-
Add Ghosez’s Reagent (1.1 equiv) at 0°C. Stir 1h. (Monitor by IR: shift from COOH ~1710 to COCl ~1800 cm⁻¹).
-
Add the hindered amine (1.1 equiv) and DIPEA (1.2 equiv).
-
Reflux if necessary.
Module 3: Troubleshooting C-N Cross-Coupling (Buchwald-Hartwig)
Issue: No conversion, or formation of de-halogenated arene. Root Cause: The Pd(II)-Amine complex is too crowded to undergo reductive elimination, or oxidative addition is slow.
The "Ligand" Patch: You cannot use simple phosphines (PPh3) or even standard Buchwald ligands (XPhos) effectively if the coupling partner is also ortho-substituted. You need BrettPhos or RuPhos .
Selection Matrix:
| Parameter | Recommendation | Why? |
| Ligand | RuPhos or BrettPhos | specifically designed for secondary amines; creates a "pocket" that facilitates reductive elimination. |
| Pre-Catalyst | RuPhos Pd G4 | G4 precatalysts activate at RT, preventing catalyst decomposition before the difficult oxidative addition step. |
| Base | NaOtBu or LHMDS | Strong bases are required.[6] Weak bases (Carbonates) often fail with bulky secondary amines. |
| Solvent | Toluene or 1,4-Dioxane | High boiling points allow for thermal drive (80-100°C). |
Visual Workflow for Ligand Screening:
Figure 2: Escalation strategy for Pd-catalyzed cross-coupling of hindered amines.
Module 4: Synthesis of the Amine (The Workaround)
If you are trying to alkylate 2-methylcyclohexylamine with butyl bromide (SN2) and getting elimination products, stop .
The Fix: Reductive Amination Synthesize the target amine directly from 2-methylcyclohexanone and butylamine . This allows you to control the diastereoselectivity (Cis vs Trans).
-
To favor Trans (Thermodynamic):
-
Use NaBH(OAc)3 in DCE/AcOH.
-
Allow the imine to equilibrate before reduction. The bulky groups will orient away from each other.
-
-
To favor Cis (Kinetic):
-
Use L-Selectride (bulky hydride) at low temp (-78°C). The hydride attacks from the less hindered equatorial face, forcing the amine axial (cis).
-
FAQ: Frequently Encountered Errors
Q: I see a "des-butyl" impurity in my LCMS. What is it?
A: This is likely the retro-Michael type fragmentation or simple Hoffman elimination if you used extreme heat with a strong base. In Pd-coupling, it may be
Q: Can I use microwave irradiation? A: Yes, but be cautious. For amide couplings, microwaves work well to overcome the activation energy barrier of the steric clash. For Pd-coupling, it often decomposes the catalyst before the turnover happens. Use conventional heating for Buchwald reactions first.
Q: My reaction solidifies/gels. A: The N-butyl group adds lipophilicity, but the amide product can be highly crystalline. Use 2-MeTHF (2-Methyltetrahydrofuran) as a solvent; it has higher solubility power for peptide-like/amide intermediates than THF or Ether.
References
-
Buchwald-Hartwig Ligands: Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
T3P Coupling: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[7][8][9] Organic Process Research & Development, 20(2), 140–177. Link
-
Ghosez's Reagent: Ghosez, L., et al. (1979).
-Chloroenamines; Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine.[5] Organic Syntheses, 59, 26. Link - Conformational Analysis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Chapter 16: Conformation. Oxford University Press. (Textbook Reference).
Sources
- 1. Stereoisomers [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Acid Halogenation Reagents [sigmaaldrich.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: N-butyl-2-methylcyclohexan-1-amine Purification
Status: Operational Ticket ID: PUR-NMCA-001 Assigned Specialist: Senior Application Scientist Subject: Purification Protocols for Reductive Amination Mixtures
Introduction: The Chemical Challenge
You are likely synthesizing N-butyl-2-methylcyclohexan-1-amine via reductive amination (e.g., reacting 2-methylcyclohexanone with butylamine followed by borohydride reduction).
This reaction presents a specific set of purification challenges:
-
Basicity: As a secondary aliphatic amine, it is moderately basic (estimated pKa ~10.5–11.0).
-
Stereochemistry: The 2-methyl substituent creates cis/trans diastereomers . Separation of these is the most difficult aspect of this workflow.
-
Impurities: Common contaminants include the imine intermediate (Schiff base), unreacted ketone, and potential tertiary amines (over-alkylation).
This guide prioritizes Acid-Base Extraction for bulk cleanup, followed by Fractional Crystallization or Distillation for isomer resolution.
Module 1: The Baseline (Bulk Purification)
Acid-Base Extraction Protocol
This is the non-negotiable first step to remove neutral organic impurities (unreacted ketone, non-basic byproducts).
The Logic:
-
Low pH (Acidic): The amine is protonated (
), becoming water-soluble. Neutrals stay in the organic layer. -
High pH (Basic): The amine is deprotonated (
), returning to the organic layer.
Step-by-Step Workflow
-
Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) or Diethyl Ether .
-
Note: Ether is better for avoiding emulsions, but DCM dissolves the amine better.
-
-
Acid Wash (Extraction):
-
Extract the organic layer 3x with 1M HCl .
-
Crucial: Keep the AQUEOUS layer. The amine is now a salt in the water.
-
Discard the organic layer (contains unreacted ketone/neutrals).
-
-
Basification:
-
Cool the aqueous layer on ice.
-
Slowly add 6M NaOH until pH > 12 (check with litmus paper). The solution should turn cloudy as the free amine oils out.
-
-
Recovery:
-
Extract the basic aqueous layer 3x with DCM .
-
Dry combined organics over
. -
Concentrate in vacuo.
-
Visual Workflow: Acid-Base Logic
Caption: Flowchart illustrating the selective protonation and deprotonation cycle to isolate secondary amines.
Module 2: Isomer Resolution (The "Hard" Part)
Separating Cis/Trans Diastereomers
The 2-methyl group creates two diastereomers.
-
Trans-isomer: Usually the thermodynamic product (diequatorial conformation).
-
Cis-isomer: Often the kinetic product (axial-equatorial).
Physical Property Differences:
| Property | Cis-Isomer | Trans-Isomer | Separation Strategy |
|---|---|---|---|
| Boiling Point | Slightly Higher (More Polar) | Slightly Lower | Spinning Band Distillation (Requires >50 theoretical plates) |
| Crystallinity (Salts) | Lower Melting Point | Higher Melting Point | Fractional Crystallization (Recommended) |
| Polarity | Higher | Lower | Silica Chromatography |[1][2]
Protocol A: Fractional Crystallization (Recommended)
This is often superior to distillation for close-boiling isomers.
-
Salt Formation: Dissolve the semi-pure amine in Ethanol.
-
Acid Addition: Add 1 equivalent of Oxalic Acid or L-Tartaric Acid dissolved in warm Ethanol.
-
Crystallization: Allow to cool slowly. The trans-isomer salt typically crystallizes first due to better packing symmetry.
-
Filtration: Filter the crystals (enriched trans). The mother liquor contains enriched cis.
-
Recrystallization: Recrystallize the solid from hot Ethanol/Methanol to upgrade diastereomeric excess (de).
Protocol B: Vacuum Distillation
Only attempt if you have a high-efficiency column (Vigreux is insufficient; use Spinning Band).
-
Pressure: < 5 mmHg.
-
Temperature: Expect boiling points >80°C at reduced pressure (exact BP requires experimental determination).
-
Fractionation: Collect small fractions. The trans isomer will distill first.
Module 3: High-Purity Polishing
Flash Chromatography with Amine Modifiers
If acid-base extraction and crystallization yield insufficient purity, use silica gel chromatography.
The Problem: Amines interact strongly with acidic silanols on silica, causing "tailing" (streaking) and poor separation. The Solution: Deactivate the silica.
Mobile Phase Recipe:
-
Base Solvent: Hexanes / Ethyl Acetate (Start 90:10).
-
Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.
TLC Visualization:
-
Amines do not always absorb UV strongly.
-
Stain: Use Ninhydrin (turns purple/red) or Iodine Chamber (turns brown).
Troubleshooting & FAQs
Q1: I have a persistent impurity that won't wash out with acid. What is it?
-
Diagnosis: This is likely the Imine (Schiff Base) intermediate. Imines are weak bases but can hydrolyze back to the ketone in acidic water, or remain in the organic layer if they are sterically hindered.
-
Fix: Ensure your reduction step (NaBH4) runs to completion. If imine remains, treat the crude mixture with aqueous HCl for 30 mins before the extraction to hydrolyze the imine back to the ketone, which will then wash out in the organic waste layer (Step 2 of Module 1).
Q2: My yield is terrible after Acid-Base extraction.
-
Diagnosis:
-
Emulsions: Did you shake too vigorously?
-
pH Error: Did you reach pH > 12? If the pH is 9 or 10, the amine may still be partially protonated and lost in the water.
-
-
Fix: Use pH paper to confirm alkalinity. If an emulsion forms, add saturated NaCl (Brine) or filter through Celite.
Q3: Can I separate the enantiomers (R,R vs S,S)?
-
Answer: Not with standard silica or distillation. You must use Chiral HPLC or perform a Chiral Resolution using a chiral acid (e.g., Dibenzoyl-L-tartaric acid) to form diastereomeric salts.
Decision Tree: Impurity Identification
Caption: Diagnostic tree for identifying and removing specific impurities based on chemical behavior.
References
-
Reductive Amination Methodology
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[3]
-
-
Purification of Amines
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical, 1989. (Standard reference for Acid-Base extraction protocols).
-
Stereochemistry of Cyclohexane Derivatives
- Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994.
Sources
Removing unreacted starting materials from amine synthesis crude
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying crude reaction mixtures from amine synthesis. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you efficiently isolate your target amine, ensuring the highest purity for your downstream applications.
Initial Assessment: Choosing Your Purification Strategy
The first step in any purification is to understand the components of your crude mixture. The properties of your desired amine product versus those of the unreacted starting materials and byproducts will dictate the most effective purification strategy. Key factors to consider include the basicity (pKa), solubility, boiling point, and polarity of each component.
The following decision tree provides a logical workflow for selecting an appropriate purification method.
Caption: A decision tree to guide the selection of a purification method.
Core Purification Techniques
Liquid-Liquid Extraction (Acid-Base Chemistry)
This is the most common and powerful first-pass purification technique for amines. It leverages the basicity of the amine functional group, which can be protonated to form a water-soluble salt.[1][2][3] This allows for the separation of basic amines from neutral or acidic compounds.[4][5]
Workflow for Isolating a Basic Amine from Non-Basic Impurities
Sources
Troubleshooting low reactivity of secondary cyclohexylamines in nucleophilic substitution
Ticket Subject: Troubleshooting Low Conversion/No Reaction in Nucleophilic Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are likely here because your secondary cyclohexylamine—a moderately basic but sterically compromised nucleophile—is refusing to react with an electrophile. You may be observing starting material recovery, trace product, or competitive elimination (
This guide treats your chemical reaction as a "system" that requires debugging. We move from fundamental steric analysis to advanced catalytic intervention.
Module 1: Diagnostic & Root Cause Analysis
"Why is my amine inert?"
Before changing reagents, you must diagnose the specific failure mode. Secondary cyclohexylamines suffer from a unique combination of steric shielding and conformational locking .
FAQ: The Steric-Electronic Paradox
Q: My amine is basic (
-
The Issue: The cyclohexyl ring creates a "cone of steric hindrance" around the nitrogen. For a secondary amine (
), the nitrogen lone pair is flanked by the massive cyclohexyl group and the group. -
The Consequence: In
reactions, the amine cannot access the antibonding orbital ( ) of the electrophile effectively. Instead, it acts as a base, stripping accessible protons (Elimination).
Q: Does the ring conformation matter?
A: Yes. The amine substituent prefers the equatorial position to avoid 1,3-diaxial strain (A-value of
Visual Diagnostic: The Decision Matrix
Figure 1: Decision matrix for selecting the correct reaction pathway based on electrophile type.
Module 2: Troubleshooting Alkylation
"I just want to add an alkyl group."
If you are trying to alkylate a secondary cyclohexylamine with an alkyl halide, you are fighting the
Common Failure:
Reaction:
+ Isopropyl BromideNo Product + Propene gas
The Fix: Solvent & Phase Transfer Standard solvents (DCM, THF) often fail here. You must enhance the nucleophilicity of the amine while suppressing basicity, or force the interaction.
| Parameter | Recommendation | Technical Rationale |
| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents solvate cations well but leave the amine "naked" and more reactive. |
| Base | "Cesium Effect": The large | |
| Additive | TBAI (Tetrabutylammonium iodide) | Finkelstein condition: Swaps the leaving group (e.g., |
| Temperature | Microwave (100-120°C) | High thermal energy is often required to overcome the steric activation barrier. |
Module 3: Advanced Catalysis (Buchwald-Hartwig)
"I need to attach an aryl ring."
Standard
The Challenge: Secondary cyclohexylamines are difficult substrates for Pd-catalysis because they are bulky.
-
Slow Amine Binding: The bulky amine struggles to coordinate to the Pd(II) center.
-
Slow Reductive Elimination: Once bound, the steric bulk makes forming the C-N bond and ejecting the product difficult.
The Solution: Ligand Engineering
You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands). These ligands are bulky themselves, which seems counter-intuitive, but they force the Palladium into a mono-ligated species
Ligand Selection Guide
| Ligand | Application | Why it works |
| RuPhos | Gold Standard for Secondary Amines | Designed specifically for secondary amines.[1] The bulk promotes reductive elimination, while the specific architecture prevents |
| BrettPhos | For Primary Amines (mostly) | Can work, but RuPhos is usually superior for secondary cyclohexylamines. |
| XPhos | General Purpose | Good starting point if RuPhos is unavailable. Excellent for aryl chlorides. |
| BINAP | Avoid | Older generation.[2] Often fails with sterically hindered amines. |
Protocol: RuPhos-Pd Catalyzed Arylation
-
Catalyst:
(1-2 mol%) + RuPhos (2-4 mol%) OR Pre-formed RuPhos-Pd-G4 precatalyst (Recommended). -
Base:
(Sodium tert-butoxide). Note: Weak bases like carbonate often fail here; strong alkoxide bases are needed to deprotonate the Pd-bound amine. -
Solvent: Toluene or Dioxane (anhydrous).
-
Temp: 80°C - 100°C.
Mechanism Visualization:
Figure 2: The Buchwald-Hartwig cycle.[3] Red nodes indicate steps where secondary cyclohexylamines struggle due to steric bulk. RuPhos accelerates the 'Reductive Elimination' step.
Module 4: The "Workaround" (Reductive Amination)
"I can't get the substitution to work. Is there another way?"
If you are trying to make a tertiary amine (
Instead of:
Use Reductive Amination :
Reductive amination proceeds via an iminium ion intermediate, which is often easier to form than the transition state of an
References & Further Reading
-
Ligand Selection for Secondary Amines: Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated Pd-Catalyzed Amination of Aryl Chlorides with Secondary Amines. Journal of the American Chemical Society. [Link]
-
Steric Parameters in Cross-Coupling: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]
-
Nucleophilicity vs. Basicity: Mayr, H., et al. (2011). Scales of Nucleophilicity and Electrophilicity. Accounts of Chemical Research. [Link]
Sources
Optimizing temperature for amide bond formation with bulky amines
Welcome to our technical resource hub. As a Senior Application Scientist, I've designed this guide to address one of the more persistent challenges in medicinal and process chemistry: the efficient formation of amide bonds with sterically hindered or electronically deactivated amines. This guide moves beyond simple protocols to explain the underlying principles governing these difficult couplings, with a specific focus on the critical role of temperature.
Core Principles & Frequently Asked Questions
This section addresses fundamental questions regarding the use of temperature to drive challenging amide coupling reactions.
Q1: Why is temperature such a critical parameter when coupling bulky amines?
A: The reaction between a carboxylic acid and an amine to form an amide bond faces a significant kinetic barrier. This is especially true for bulky (sterically hindered) amines, which are poor nucleophiles and have difficulty approaching the activated carboxylic acid.[1][2] Temperature plays a dual role:
-
Overcoming Activation Energy: Increased thermal energy provides the reacting molecules with sufficient energy to overcome the activation barrier, increasing the reaction rate. For many hindered systems, room temperature simply does not provide enough energy for the reaction to proceed at a practical rate.[3] Direct condensation without any activating agent requires extremely high temperatures, often above 160°C, to drive off water.[4][5]
-
Influencing Competing Pathways: Temperature does not just accelerate the desired reaction; it also accelerates undesirable side reactions. These can include the degradation of coupling reagents, epimerization of chiral centers, and formation of byproducts like N-acylurea when using carbodiimides.[6][7]
Therefore, optimizing temperature is a balancing act between achieving a reasonable reaction rate and minimizing the formation of impurities.
Q2: My amide coupling with a hindered secondary amine is failing at room temperature. What is the first troubleshooting step?
A: When a reaction with a bulky amine shows low or no conversion, incrementally increasing the temperature is a logical first step. However, this should be done systematically.
A common approach is to heat the reaction to 40-60°C. Many modern coupling reagents are designed to be robust at these temperatures. If conversion remains low, a higher boiling point solvent (like DMF, NMP, or DMSO) may be required to safely reach temperatures of 80°C or higher.[1][8]
It is crucial to monitor the reaction for not only the formation of the product but also the consumption of starting materials and the appearance of new, undesired spots by TLC or LC-MS. If product formation stalls or side products begin to dominate, simply increasing the temperature further is unlikely to be the solution. At that point, other variables must be considered.
Caption: Decision workflow for troubleshooting difficult amide couplings.
Q3: What are the primary risks of using excessively high temperatures?
A: While heat can be necessary, it can also be detrimental. The main risks are:
-
Reagent Decomposition: Many highly active peptide coupling reagents, particularly uronium/aminium salts like HATU, have limited thermal stability.[6] Forcing a reaction at 100°C may simply be decomposing your coupling reagent faster than it can promote the reaction.
-
Epimerization (Racemization): For reactions involving chiral carboxylic acids (especially α-amino acids), high temperatures significantly increase the risk of losing stereochemical integrity at the α-carbon.[7] Additives like HOBt and HOAt were developed specifically to suppress this side reaction, but their effectiveness can decrease at elevated temperatures.
-
Side Product Formation: Higher temperatures can enable alternative reaction pathways. With carbodiimides (EDC, DCC), the desired O-acylisourea intermediate can rearrange to an unreactive N-acylurea byproduct, a reaction that is accelerated by heat.[7]
-
Substrate Instability: The starting materials or the desired product themselves may not be stable at high temperatures, leading to decomposition and a messy reaction profile.
Q4: Are there alternatives to high-temperature conventional heating for these reactions?
A: Yes. Microwave-assisted synthesis is an excellent alternative. Microwave irradiation can dramatically accelerate the reaction, often allowing couplings to complete in minutes rather than hours.[9][10] This rapid heating can provide the necessary energy to overcome the activation barrier while minimizing the time the reaction mixture spends at high temperature, which can reduce the formation of degradation-related side products.[11][12] Solvent-free, microwave-assisted catalytic methods have been developed that represent a greener and highly efficient approach.[5][11][12]
Troubleshooting Guide: Specific Scenarios
Problem: I'm coupling a sterically hindered carboxylic acid with an electron-deficient aniline. Standard HATU/DIPEA at 50°C for 24 hours gives only 15% conversion.
Analysis & Solution: This is a classic "double-whammy" scenario: a sterically demanding acid and a poorly nucleophilic amine.[2] While HATU is a powerful reagent, its activated ester may not be reactive enough, or the amine is simply too unreactive to attack it efficiently under these conditions.
Recommended Strategy: Acyl Fluoride Protocol at Elevated Temperature For particularly stubborn couplings, converting the carboxylic acid to its acyl fluoride is a highly effective strategy.[2][13] Acyl fluorides are relatively small, minimizing steric clash, yet are highly reactive towards amines.[14]
Experimental Protocol: One-Pot Acyl Fluoride Formation and Coupling
-
Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and a suitable anhydrous solvent (e.g., DCM or MeCN, to a concentration of 0.1-0.2 M).
-
Fluorination: Add cyanuric fluoride (0.5 equiv) followed by pyridine (1.5 equiv). Stir the mixture at room temperature for 1-2 hours to form the acyl fluoride. Monitor formation by LC-MS or by taking a small aliquot, quenching with methanol, and observing the methyl ester.
-
Coupling: Add the electron-deficient amine (1.1 equiv) to the reaction mixture.
-
Heating: If the reaction does not proceed at room temperature, switch to a higher boiling solvent like dioxane or toluene (if compatible) and heat the reaction to 80-110°C.
-
Monitoring & Workup: Monitor the reaction progress by LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and perform a standard aqueous workup to remove pyridine and other water-soluble components.
This protocol is adapted from methodologies developed for challenging substrates where standard coupling reagents fail.[2][13]
Problem: I heated my EDC/HOBt coupling to 80°C and got a complex mixture of products, including one that seems to be a major byproduct.
Analysis & Solution: The likely culprit here is the thermal instability of the reaction intermediates. At 80°C, the O-acylisourea intermediate formed from EDC and your carboxylic acid is likely undergoing significant rearrangement to the corresponding N-acylurea.[7] This byproduct is stable and consumes your activated acid.
Caption: Competing reaction pathways for the O-acylisourea intermediate.
Recommended Strategy: Switch to a More Thermally Stable Reagent Class Instead of a carbodiimide, a phosphonium-based reagent like PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) or a modern uronium salt like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a better choice for reactions requiring heat. These reagents do not form an N-acylurea byproduct and generally show better performance at elevated temperatures.
Data Summary: Coupling Reagent Considerations for Heated Reactions
| Reagent Class | Example(s) | Typical Temp. Range | Notes on High-Temperature Use |
| Carbodiimides | EDC, DCC | 0°C to RT (up to 40°C) | Prone to N-acylurea formation at elevated temperatures.[7] Low temperatures are recommended. |
| Uronium/Aminium | HATU, HBTU | 0°C to 60°C | Generally robust, but can decompose at higher temperatures.[6] HATU is often superior for hindered systems. |
| Phosphonium | BOP, PyBOP | RT to 80°C | Generally more stable than uronium salts at higher temperatures. Does not form guanylation byproducts.[7] |
| Immonium | COMU | RT to 80°C | Highly efficient and often provides better results than older reagents for difficult couplings. |
| Acyl Halides | Acyl Fluorides | RT to >100°C | The activated species is very stable and can be used at high temperatures for extended periods to drive difficult reactions.[2] |
| Other | T3P | RT to 100°C | A robust and cost-effective reagent often used in process chemistry, suitable for higher temperatures.[15][16] |
Final Recommendations
When faced with a difficult amide coupling involving a bulky amine, do not treat temperature as a simple "more is better" variable. A methodical approach is key.
-
Start Mild: Begin with a robust coupling reagent (e.g., HATU, COMU) at room temperature or slightly elevated temperatures (40-50°C).
-
Heat Systematically: If the reaction is clean but slow, incrementally increase the temperature and monitor for byproduct formation.
-
Match Reagent to Condition: If high temperatures (>60-70°C) are required, switch from carbodiimides to more thermally stable phosphonium reagents, modern uronium salts, or consider using T3P.
-
Employ the Ultimate Weapon: For the most challenging substrates, an in-situ conversion to an acyl fluoride followed by heating is often the most reliable method.[2][13]
-
Consider Microwave: If available, microwave-assisted synthesis can offer a rapid and efficient path to the desired product, often with cleaner reaction profiles than conventional heating.[11][12]
By understanding the interplay between kinetics, stability, and side reactions, you can intelligently optimize the temperature and successfully synthesize even the most challenging amides.
References
- Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. RSC Publishing.
-
Wikipedia. (n.d.). Amide. Retrieved from [Link]
-
Pougnet, B., et al. (2021). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved from [Link]
-
Chen, Y.-L., et al. (2021). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Retrieved from [Link]
-
DeLuca, R. J. (2010). Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis. ACS Publications. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 28). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]
-
NotEvans. (2021, June 20). Temperature control and side reactions in PPAA (T3P) couplings. Chemistry Stack Exchange. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Bentham Science. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Retrieved from [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. Retrieved from [Link]
-
MDPI. (2023, July 28). A Sustainable Green Enzymatic Method for Amide Bond Formation. Retrieved from [Link]
-
CORE. (2022, November 7). Nanostructured Carbon Catalyst for Amide Coupling Reactions under Microwave Heating in the Absence of a Solvent. Retrieved from [Link]
-
Reddit. (2024, October 9). Struggling with amide coupling. r/Chempros. Retrieved from [Link]
-
Sci-Hub. (n.d.). Recent developments in catalytic amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]
-
MDPI. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]
-
PubMed. (2020, April 11). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Retrieved from [Link]
-
Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
PNAS. (2022, April 11). Predicting relative efficiency of amide bond formation using multivariate linear regression. Retrieved from [Link]
-
ResearchGate. (n.d.). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.sg]
- 4. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. reddit.com [reddit.com]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. amphoteros.com [amphoteros.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: N-butyl-2-methylcyclohexan-1-amine Stability Guide
Product: N-butyl-2-methylcyclohexan-1-amine CAS: 55794-86-0 Chemical Class: Secondary Amine / Cyclohexyl Derivative Primary Application: Pharmaceutical Intermediate / Chiral Building Block
The Degradation Mechanism: Why It Happens
Senior Scientist Note: Many researchers mistake the "white crust" on their amine bottle for oxidation.[1] It is usually carbamate formation from CO2.[1][2] True oxidation typically manifests as a yellow-to-brown discoloration.[1] Understanding this distinction is critical for choosing the correct recovery method.
The Dual-Threat: Oxidation vs. Carboxylation
This compound is a secondary amine.[1] Its degradation is driven by two distinct atmospheric components: Oxygen (O₂) and Carbon Dioxide (CO₂).[1]
-
Radical Oxidation (The "Yellowing"):
-
Trigger: Exposure to O₂ and light/heat.[1]
-
Mechanism: A free radical abstracts a hydrogen atom from the carbon
to the nitrogen.[1] This forms an unstable radical intermediate, leading to the formation of imines or enamines, which polymerize to form colored oligomers (yellow/brown).[1] -
Irreversible: Once oxidized, the molecule is chemically altered and requires distillation to purify.
-
-
Carbamate Formation (The "Crust"):
-
Trigger: Exposure to atmospheric CO₂.[1]
-
Mechanism: The lone pair on the nitrogen nucleophilically attacks the electrophilic carbon of CO₂. This forms a zwitterionic intermediate that stabilizes into a carbamate salt (often visible as a white solid on the cap threads).[1]
-
Reversible: This is an equilibrium reaction.[1] Strong bases or heat can sometimes reverse this, releasing the CO₂.[1]
-
Visualization: Degradation Pathways
The following diagram illustrates the chemical fate of the molecule upon exposure to air.
Figure 1: Divergent degradation pathways.[1] Note that CO₂ capture (top) is reversible, while oxidative radical damage (bottom) is generally irreversible.[1]
Storage & Handling Protocols
Core Directive: Treat this compound as strictly air-sensitive.[1] The cyclohexane ring provides some steric protection, but not enough to prevent degradation over weeks of shelf storage.
Recommended Storage Conditions
| Parameter | Specification | Reason |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents both Oxidation and Carbamate formation.[1] |
| Temperature | 2°C to 8°C (Refrigerated) | Slows radical kinetics; reduces volatility.[1] |
| Container | Amber Glass with Septum Cap | Blocks UV light (radical initiator); allows syringe access.[1] |
| Desiccant | Not Recommended inside liquid | Solid desiccants can physically trap the amine.[1] Store the bottle in a desiccator if needed. |
Protocol: Inert Gas Syringe Transfer
Use this method for every aliquot withdrawal to maintain the integrity of the remaining stock.
Equipment Needed:
-
Source of dry Nitrogen or Argon (balloon or Schlenk line).[1][3]
-
Long stainless steel needle (deflected point preferred).[1]
Step-by-Step Procedure:
-
Purge the Syringe: Connect the needle to the inert gas source. Insert into the syringe. Flush the syringe barrel 3 times with inert gas to remove air and moisture.
-
Equalize Pressure: Insert the inert gas line (e.g., a needle connected to a bubbler/balloon) into the amine bottle's septum first.[1] This creates positive pressure.[1]
-
Withdraw: Insert the syringe needle through the septum.[1] Draw the required volume.[1] The positive pressure from the gas line will help fill the syringe and prevent a vacuum from forming inside the bottle.
-
Seal: Remove the syringe. The inert gas line ensures the headspace is filled with N₂/Ar, not air. Remove the gas line last.[1]
-
Secure: Wrap the cap with Parafilm to slow gas exchange during long-term storage.[1]
Troubleshooting & Recovery
Scenario: You have retrieved a bottle from storage, and the liquid looks suspicious. Use this decision matrix to determine the next steps.
Diagnostic Flowchart[1][4]
Figure 2: Troubleshooting decision tree for evaluating amine quality.
Recovery Protocols
Problem: White Precipitate (Carbamate)
-
Severity: Low.[1]
-
The Fix:
-
If the solid is only on the cap, wipe it off with a dry cloth.[1]
-
If suspended in the liquid, filter the amine through a sintered glass funnel under an inert atmosphere.[1]
-
Chemical Reversal: If significant solid exists, wash the organic phase with 1M NaOH.[1] The strong base will deprotonate the carbamate, releasing CO₂ and regenerating the free amine. Dry over KOH pellets.[1]
-
Problem: Yellow/Brown Liquid (Oxidation)
-
Severity: High.[1]
-
The Fix: Vacuum Distillation.[1]
-
Set up a short-path distillation apparatus.
-
Purge the entire system with Nitrogen.[1]
-
Distill under reduced pressure (vacuum is essential to lower the boiling point and prevent thermal degradation).
-
Discard the first 5-10% (for volatiles) and the colored pot residue.[1] Collect the clear middle fraction.
-
Frequently Asked Questions (FAQs)
Q: Can I store this amine in a polyethylene (plastic) bottle? A: No. HDPE is permeable to oxygen over time.[1] Always use glass (borosilicate) or specialized barrier-coated plastic.[1] For long-term storage (>1 month), glass with a Teflon-lined septum cap is mandatory.[1]
Q: I see a new peak in my NMR at ~8.0 ppm. Is this degradation? A: It is likely an imine or formamide impurity derived from oxidation.[1] Secondary amines can oxidize to form imines (C=N bond), which often show protons in the 7.5–8.5 ppm range.[1] If you see this, the sample requires repurification.
Q: How does the methyl group on the cyclohexane ring affect stability? A: The 2-methyl group adds steric bulk near the nitrogen, which slightly retards the rate of reaction compared to unhindered amines (like N-butylcyclohexylamine). However, it does not prevent oxidation.[1] It may actually make the separation of impurities more difficult by boiling point, emphasizing the need for prevention.
Q: Can I use molecular sieves to dry the amine? A: Use 4Å sieves , but be cautious. Some secondary amines can degrade on the acidic surface of unactivated clay binders in cheap sieves.[1] Potassium Hydroxide (KOH) pellets are often a safer drying agent for amines as they also scavenge CO₂.[1]
References
-
ACS Publications. (2012).[1] Developments in the Aerobic Oxidation of Amines. ACS Catalysis.[1] Link[1]
-
Thermo Fisher Scientific. (2009).[1] Safety Data Sheet: N-Methylcyclohexylamine (Analogous Handling). Link[1]
-
National Institutes of Health (NIH). (2013).[1] Bioinspired Aerobic Oxidation of Secondary Amines. PubMed Central.[1] Link
-
Royal Society of Chemistry. (2023).[1] Atmospheric Degradation of Amines. RSC Advances. Link
-
Fisher Scientific. (2021).[1] Air-Sensitive Chemistry: Practical and Safety Considerations. Link
Sources
- 1. Microbial oxidation of amines. Distribution, purification and properties of two primary-amine oxidases from the yeast Candida boidinii grown on amines as sole nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
Technical Support Center: Separation of cis/transN-butyl-2-methylcyclohexan-1-amine
Status: Operational Ticket ID: #DIAS-SEP-001 Assigned Specialist: Senior Application Scientist Topic: Diastereomeric Resolution & Purification Protocols
Executive Summary
The separation of N-butyl-2-methylcyclohexan-1-amine diastereomers presents a classic stereochemical challenge. As a 1,2-disubstituted cyclohexane, this molecule exists primarily as two diastereomers: the cis-isomer (typically axial/equatorial) and the trans-isomer (typically diequatorial).
This guide addresses the three most critical bottlenecks reported by researchers:
-
Ambiguous Identification: Difficulty distinguishing isomers via standard MS.
-
Chromatographic Tailing: Poor peak shape due to the secondary amine.
-
Scale-Up Failure: Inability to translate analytical separation to prep-scale.
Module 1: Structural Identification (The "Which is Which?" Problem)
User Query: "I have two peaks on my GC/LC, but I don't know which is the cis and which is the trans isomer. MS spectra are identical."
Technical Diagnosis
Mass Spectrometry (MS) cannot distinguish diastereomers effectively as fragmentation patterns are nearly identical. Definitive assignment requires Nuclear Magnetic Resonance (NMR) spectroscopy, leveraging the Karplus relationship regarding vicinal coupling constants (
Resolution Protocol: H-NMR Coupling Analysis
The configuration of the cyclohexane ring is the determinant. The bulky N-butyl group and the methyl group will drive the conformational equilibrium.
-
Trans-Isomer (Thermodynamically Preferred): Both the C1-amino and C2-methyl groups prefer the equatorial position to minimize 1,3-diaxial interactions.
-
Key Signal: Look at the proton at C1 (the methine proton attached to the nitrogen).
-
Coupling: In the diequatorial conformer, the H1 proton is axial . It couples with the axial H2 proton.
-
Result: Large coupling constant (
).
-
-
Cis-Isomer: One group is axial, the other equatorial.[1][2][3]
-
Key Signal: The H1 proton is likely equatorial (if the bulky N-butyl forces the amine group equatorial) or axial (if the methyl forces it). However, the relationship between H1 and H2 will be axial-equatorial (or eq-ax).
-
Result: Small coupling constant (
).
-
Visual Logic: NMR Assignment Workflow
Figure 1: Decision tree for assigning stereochemistry based on proton coupling constants.
Module 2: Chromatographic Separation (Analytical & Prep)
User Query: "My peaks are tailing significantly on HPLC, and resolution is poor. What column/mobile phase should I use?"
Technical Diagnosis
Secondary amines interact strongly with the acidic silanols on standard silica or C18 stationary phases, causing peak tailing. Furthermore, diastereomers often have similar lipophilicities, requiring distinct selectivity mechanisms.
Troubleshooting Guide
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Phenyl-Hexyl or Pentafluorophenyl (PFP) | Phenyl phases offer |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10) | Critical: High pH suppresses protonation of the amine (keeping it neutral), eliminating silanol interaction and sharpening peaks. |
| Mobile Phase B | Acetonitrile | Aprotic solvent preferred for sharp peaks. |
| Alternative Mode | Normal Phase (Silica) | Use Hexane/Ethanol + 0.1% Diethylamine (DEA) . The DEA competes for active sites, preventing analyte tailing. |
| Detection | ELSD / CAD / RI | This molecule lacks a strong UV chromophore. UV at 205-210 nm is noisy. Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is superior. |
Experimental Protocol: High-pH Reversed-Phase Method
-
Column: XBridge Phenyl or Gemini C18 (columns designed for high pH stability), 4.6 x 150 mm, 5 µm.
-
Buffer Preparation: Dissolve ammonium bicarbonate in water to 10 mM; adjust pH to 10.0 with ammonium hydroxide.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow: 1.0 mL/min.
-
Temperature: 30°C (Temperature affects diastereomeric selectivity; if resolution is poor, try lowering to 15°C).
Module 3: Bulk Purification (Scale-Up Strategies)
User Query: "I have 50 grams of mixture. Prep-HPLC is too expensive. Can I distill or crystallize it?"
Technical Diagnosis
-
Distillation: Cis and trans isomers of 1,2-cyclohexanes often have boiling points within 1-2°C of each other, making standard distillation ineffective. High-efficiency fractional distillation (spinning band) might work but is time-consuming.
-
Crystallization: The free base is a liquid. However, diastereomeric salts often have vastly different solubilities.
Resolution Protocol: Diastereomeric Salt Crystallization
This is the most robust method for bulk separation without chromatography.
Step-by-Step Procedure:
-
Salt Screen: Dissolve 100 mg of the amine mixture in ethanol. Add 1 equivalent of various acids (HCl, L-Tartaric acid, Mandelic acid, Benzoic acid) in separate vials.
-
Observation: Cool to 0°C. Look for preferential precipitation.
-
Note: The Hydrochloride (HCl) salt is often the best starting point for cyclohexylamines. The trans-isomer hydrochloride is typically less soluble and packs better in the crystal lattice than the cis-isomer.
-
-
Execution (Example with HCl):
-
Dissolve 50 g amine in minimal hot Ethanol or Isopropanol.
-
Slowly add 1.05 eq of HCl (4M in dioxane or concentrated aqueous).
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter the crystals.
-
Verification: Neutralize a small sample of crystals (NaOH/DCM extraction) and check ratio by GC or NMR.
-
Recrystallization: If purity is <98%, recrystallize the salt from hot ethanol.
-
Module 4: Derivatization (The "Nuclear Option")
User Query: "Direct separation failed. What derivatives separate easily?"
Technical Diagnosis
If the amine is too polar or lacks detection sensitivity, converting it to an amide or urea derivative adds bulk (enhancing steric differences between isomers) and a UV chromophore.
Recommended Derivatives
-
Benzoylation: React with Benzoyl Chloride.
-
Benefit: Adds strong UV absorbance (254 nm). The rigid phenyl ring amplifies the steric difference between cis (axial/eq) and trans (diequatorial), often improving separation on silica gel.
-
-
Mosher's Amide: React with MTPA-Cl.
-
Benefit: Useful if you also need to resolve enantiomers later.
-
Derivatization Workflow Diagram
Figure 2: Workflow for benzoylation-assisted separation.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on conformational analysis of 1,2-disubstituted cyclohexanes and NMR coupling constants).
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[4] Introduction to Modern Liquid Chromatography. Wiley. Link (Source for high-pH mobile phase strategy for amines).
- Smith, R. M. (1988). Retention and Selectivity in Liquid Chromatography. Elsevier. (Discusses shape selectivity of Phenyl phases for diastereomers).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of reductive amination stereoselectivity and thermodynamic stability of trans-cyclohexanes).
-
Reich, H. J. (2024). NMR Spectroscopy: Proton Coupling Constants. University of Wisconsin-Madison. Link (Authoritative database for Karplus relationships and cyclohexane coupling constants).
Sources
Validation & Comparative
Comparative Reactivity Guide: N-Butyl vs. N-Ethyl 2-Methylcyclohexan-1-amine
[1]
Executive Summary
In the optimization of secondary amine motifs for pharmaceutical intermediates, the choice between N-ethyl and N-butyl substituents on a sterically demanding scaffold like 2-methylcyclohexan-1-amine is often a trade-off between nucleophilic kinetics and physicochemical properties (LogP/Solubility).[1]
-
Select N-Ethyl-2-methylcyclohexan-1-amine when: Maximizing reaction rates in nucleophilic substitutions (
) or acylations is critical. The reduced steric profile allows for faster coupling in crowded active sites or synthetic intermediates. -
Select N-Butyl-2-methylcyclohexan-1-amine when: Modulating lipophilicity (LogP) for blood-brain barrier (BBB) penetration or solubility in non-polar process solvents is required.[1][2] The butyl chain introduces a significant entropic penalty to reactivity but enhances lipid solubility.
This guide provides a data-driven comparison of these two analogs, supported by mechanistic analysis and experimental protocols.
Structural & Mechanistic Analysis
The Steric Landscape
The core scaffold, 2-methylcyclohexan-1-amine , presents inherent steric strain due to the vicinal methyl group. The reactivity difference between the N-ethyl and N-butyl analogs is governed by the Taft Steric Parameter (
-
N-Ethyl Analog: The ethyl group (
) has a smaller rotational cone.[1] It can adopt conformations that minimize 1,3-diaxial interactions with the cyclohexane ring hydrogens more easily than the butyl group. -
N-Butyl Analog: The butyl group (
) possesses greater conformational flexibility (more rotatable bonds).[1] While the inductive effect is similar to ethyl, the "effective size" is larger due to the rapid rotation of the chain sweeping out a larger volume, shielding the nitrogen lone pair.
Conformational Dynamics (Graphviz Visualization)
The following diagram illustrates the steric pressure and synthesis pathway for these amines.
Figure 1: Synthetic divergence and steric impact on reductive amination pathways.
Physicochemical Comparison Data
The following data compares predicted and empirical properties relevant to drug design and process chemistry.
| Property | N-Ethyl-2-methylcyclohexan-1-amine | This compound | Impact |
| Molecular Weight | 141.26 g/mol | 169.31 g/mol | Mass balance/Stoichiometry |
| ClogP (Predicted) | ~2.1 - 2.4 | ~3.0 - 3.4 | Critical: Butyl is significantly more lipophilic.[1][2][3] |
| pKa (Conjugate Acid) | ~10.7 | ~10.6 | Negligible difference in basicity.[1][2] |
| Boiling Point | ~165°C | ~195°C | Butyl analog requires higher vac/temp for distillation.[1] |
| Relative Nucleophilicity ( | 1.0 (Reference) | ~0.6 - 0.8 | Ethyl reacts faster in acylation/alkylation.[1] |
| Water Solubility | Moderate | Low | Butyl analog partitions better into organic layers.[1][2] |
Note on Stereochemistry: Both amines exist as cis and trans isomers.[1] The trans-diequatorial conformer is generally more reactive.[1][2] The bulky N-butyl group may shift the conformational equilibrium slightly to avoid gauche interactions with the C2-methyl group, potentially further retarding reaction rates compared to the ethyl analog.
Experimental Comparison: Reactivity Profiling
To objectively select the correct amine for your application, we recommend a Competitive Acylation Protocol . This self-validating experiment directly measures the relative nucleophilicity (
Protocol: Competitive Acylation Kinetics
Objective: Determine the relative rate of reaction with acetic anhydride.
Reagents:
-
Amine A: N-Ethyl-2-methylcyclohexan-1-amine (1.0 equiv)[1]
-
Amine B: this compound (1.0 equiv)[1]
-
Electrophile: Acetic Anhydride (0.5 equiv - Limiting Reagent)[1]
-
Solvent: Dichloromethane (DCM) or CDCl3 (for NMR monitoring)[1]
-
Internal Standard: 1,3,5-Trimethoxybenzene (0.1 equiv)[4]
Workflow:
-
Dissolution: Dissolve 1.0 mmol of Amine A, 1.0 mmol of Amine B, and the Internal Standard in 5 mL of solvent.
-
Baseline: Take a T=0 aliquot for GC-MS or NMR analysis to establish the exact molar ratio of starting amines.
-
Initiation: Add 0.5 mmol (0.5 equiv) of Acetic Anhydride dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 1 hour.
-
Quench: Quench with 1 mL saturated NaHCO3 (optional if analyzing immediately).
-
Analysis: Analyze the ratio of Product Amide A vs. Product Amide B .
Calculation:
Since the electrophile is limiting and the reaction is competitive, the ratio of products reflects the ratio of rate constants (Curtin-Hammett principle approximation for irreversible reactions):
Expected Results & Interpretation
-
Result: You will typically observe a product ratio favoring the N-Ethyl amide (e.g., 1.5 : 1).
-
Mechanistic Driver: The transition state for the acetylation of the N-butyl amine is more crowded. The "floppy" butyl chain creates an entropic penalty—it must adopt a specific, rigid conformation to allow the nitrogen lone pair to attack the carbonyl carbon, whereas the ethyl group has fewer degrees of freedom to lose.
DMPK & Biological Implications[1][3][4]
For researchers in drug discovery (MedChem), the choice extends beyond synthesis rates.
Lipophilicity and BBB Permeability
The N-butyl analog adds two methylene units (
-
LogP Shift: This typically increases LogP by approximately 1.0 log unit .[1][2]
-
Application: If your lead compound with the N-ethyl group is too polar to cross the Blood-Brain Barrier (BBB), switching to the N-butyl analog is a validated strategy to increase passive diffusion.
Metabolic Stability[1][2]
-
N-Ethyl: Primary metabolic route is usually N-dealkylation (via CYP450).[1]
-
N-Butyl: Susceptible to
oxidation (hydroxylation at the penultimate carbon of the butyl chain) in addition to dealkylation. This introduces a new metabolic soft spot that must be monitored during microsomal stability assays.
Synthesis Workflow (Reductive Amination)
If you need to synthesize these materials from scratch, the Reductive Amination of 2-methylcyclohexanone is the industry standard.
Figure 2: General synthesis workflow. Note that Ti(OiPr)4 is recommended for the N-butyl analog to ensure complete imine formation due to steric retardation.
References
-
Mayr, H., et al. (2011).[4][2] "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research.
- Context: Establishes the kinetic parameters for amine nucleophilicity, validating the steric penalty of larger alkyl groups.
-
Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1]
- Context: Authoritative text on steric effects (Taft equation) and amine basicity/nucleophilicity trends.
-
Hall, H. K. (1957).[1] "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society.
-
Abdel-Magid, A. F., et al. (1996).[1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
- Context: The standard protocol for synthesizing these hindered amines, highlighting the need for stronger conditions with sterically hindered ketones like 2-methylcyclohexanone.
HPLC method development for secondary amine purity analysis
Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Topic: HPLC Method Development for Secondary Amine Purity Analysis
Introduction: The "Silanol Trap" in Amine Analysis
Secondary amines represent a unique challenge in HPLC method development. Due to their basicity (typically pKa 9–11), they exist predominantly as positively charged cations at neutral and low pH. While reversed-phase chromatography (RPC) is the standard for purity analysis, the interaction between these cationic amines and residual silanol groups (Si-OH) on the silica support leads to the dreaded "Silanol Effect."
This interaction results in:
-
Peak Tailing (Asymmetry > 1.5): Compromising resolution of closely eluting impurities.
-
Variable Retention: Causing reproducibility failures between column batches.
-
Quantitation Errors: Integration difficulties for low-level impurities (0.05% threshold).
This guide objectively compares the three dominant strategies to overcome this challenge: High pH Reversed-Phase , Low pH with Silanol Blockers , and Ion-Pair Chromatography (IPC) .
Strategic Comparison: Three Paths to Symmetry
Strategy A: The "Neutralization" Approach (High pH)[1]
-
Concept: Operate the mobile phase at pH > 10. This suppresses the protonation of the secondary amine, rendering it neutral. Neutral molecules do not interact with silanols via ion-exchange mechanisms and exhibit high hydrophobicity.
-
Requirement: Must use Hybrid Silica (e.g., Waters XBridge/BEH) or Bidentate C18 (e.g., Agilent Zorbax Extend) to prevent silica dissolution.
Strategy B: The "Masking" Approach (Low pH + Modifiers)
-
Concept: Operate at low pH (pH 2–3) to protonate the silanols (Si-OH), rendering them neutral. However, the amine is also fully ionized (hydrophilic), leading to poor retention.
-
Modifier: Triethylamine (TEA) is added to compete for any remaining active silanol sites, "masking" them from the analyte.[1]
Strategy C: The "Complexation" Approach (Ion-Pairing)
-
Concept: Add a long-chain anionic surfactant (e.g., Octanesulfonic acid) to the mobile phase. The anion binds to the cationic amine, forming a neutral, hydrophobic complex that retains well on C18.
Comparative Performance Data
| Feature | High pH (Hybrid C18) | Low pH + TEA (Trad. C18) | Ion-Pairing (IPC) |
| Peak Symmetry ( | Excellent (1.0 – 1.1) | Good (1.1 – 1.3) | Excellent (1.0 – 1.2) |
| Retention ( | High (Neutral amine is hydrophobic) | Low (Ionized amine is polar) | High (Tunable by chain length) |
| MS Compatibility | High (Volatile buffers: | Moderate (TEA suppresses signal) | Poor (Non-volatile salts) |
| Column Equilibration | Fast (10–20 column volumes) | Fast | Slow (requires "dedicated column") |
| Load Capacity | High (No repulsion) | Low (Charge repulsion) | Moderate |
Decision Logic & Mechanism Visualization
The following diagram illustrates the decision process for selecting the correct method based on analyte properties and lab capabilities.
Figure 1: Decision tree for selecting the optimal HPLC methodology for secondary amines.
Detailed Experimental Protocols
These protocols are designed to be self-validating . The inclusion of a neutral marker allows you to distinguish between system/column failure and chemical interaction issues.
Protocol A: High pH Method (Recommended)
Objective: Maximize retention and symmetry for hydrophobic secondary amines.
-
Column Selection: Use a Hybrid particle column (e.g., Waters XBridge C18 or BEH C18) or Bidentate Silica (Agilent Zorbax Extend). Do not use standard silica > pH 8.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: Acetonitrile (100%).
-
-
System Suitability (The Self-Check):
-
Inject a mixture of Uracil (
marker), Toluene (Neutral marker), and your Amine . -
Validation: Toluene must have
between 0.9–1.1. If Toluene tails, the column bed is voided (physical failure). If Toluene is good but Amine tails, the pH is likely too low (chemical failure).
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Causality: At pH 10, the amine is uncharged. The "Silanol Repulsion" is eliminated because the amine is not a cation.
Protocol B: Low pH Method with "Silanol Blocker"
Objective: Analysis when high-pH stable columns are unavailable or compound is base-labile.
-
Column Selection: High-purity End-capped C18 (e.g., Phenomenex Luna C18(2) or equivalent).
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) OR 0.1% Formic Acid + 10 mM Triethylamine (TEA).
-
Solvent B: Acetonitrile + 0.05% TFA.
-
Note: TFA acts as an ion-pairing agent itself. If using Formic acid (weaker), TEA is mandatory to block silanols.
-
-
System Suitability:
-
Inject the standard. Calculate Resolution (
) between the main peak and nearest impurity. -
Validation: If
, increase TEA concentration to 20 mM.
-
-
Causality: The TEA competes with the analyte for the active silanol sites. The low pH ensures the silanols are mostly protonated (neutral), minimizing cation-exchange capacity.
Mechanism of Action: Why High pH Wins
The following diagram details the molecular interactions occurring at the stationary phase surface.
Figure 2: Mechanistic comparison of amine behavior at Low vs. High pH.
References
-
Waters Corporation. Analysis of Basic Analytes at High pH using XBridge Columns. [Link][2]
-
Agilent Technologies. Analysis of Basic Compounds at High pH values by Reversed-Phase Liquid Chromatography (Zorbax Extend). [Link]
-
Chromatography Today. The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? [Link]
-
LCGC International. Back to Basics: The Role of pH in Retention and Selectivity. [Link]
Sources
A Senior Application Scientist's Guide to the FTIR Analysis of N-butyl-2-methylcyclohexan-1-amine
Introduction: Beyond a Spectrum, a Molecular Fingerprint
Fourier Transform Infrared (FTIR) spectroscopy remains an indispensable analytical technique in modern chemical research and drug development. Its power lies in its ability to probe the vibrational modes of molecules, providing a unique spectral "fingerprint" that reveals the presence of specific functional groups. For a molecule such as N-butyl-2-methylcyclohexan-1-amine, a secondary aliphatic amine, FTIR is not merely a qualitative check but a robust tool for structural confirmation and purity assessment.
This guide moves beyond a simple recitation of peak positions. As a Senior Application Scientist, my objective is to provide you with a comprehensive understanding of the why behind the spectrum. We will dissect the molecular structure of this compound, predict its characteristic IR absorptions with high confidence based on established principles, and compare these predictions against closely related primary and tertiary amines. Furthermore, this guide provides a field-proven, self-validating experimental protocol for acquiring high-quality data using modern instrumentation.
Molecular Structure: The Foundation of the FTIR Spectrum
To interpret the FTIR spectrum, we must first understand the molecule's structure. This compound is a secondary aliphatic amine. Its key structural features, which will dominate the IR spectrum, are:
-
A Secondary Amine Group (R₂NH): This is the most telling functional group, containing a single Nitrogen-Hydrogen (N-H) bond.
-
A Carbon-Nitrogen (C-N) Bond: The nitrogen is attached to a secondary carbon atom within the cyclohexane ring.
-
Aliphatic C-H Bonds: Abundant sp³ hybridized C-H bonds are present in the n-butyl and 2-methylcyclohexyl moieties.
These features will produce distinct absorption bands resulting from stretching and bending vibrations.
Predicted FTIR Characteristic Peaks for this compound
Based on its structure as a saturated secondary amine, we can predict the key absorption bands with a high degree of accuracy. The expected peaks are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity & Characteristics | Rationale & Expert Insights |
| N-H Stretch | 3350 - 3310 | Weak to Medium, Single Peak | This is the hallmark of a secondary amine.[1][2][3] Unlike primary amines which show two N-H stretch bands (asymmetric and symmetric), the single N-H bond here results in only one absorption.[4][5] Its intensity is weaker and the peak is sharper than the broad O-H stretch from alcohols, which appears in a similar region.[1] |
| C-H Stretch | 2960 - 2850 | Strong, Multiple Peaks | These strong absorptions arise from the symmetric and asymmetric stretching of the numerous C-H bonds in the butyl and cyclohexyl groups. This confirms the aliphatic nature of the molecule.[6][7] |
| C-N Stretch | ~1180 | Medium | The position of the C-N stretch is sensitive to the substitution on the alpha-carbon. For secondary amines where the nitrogen is attached to a secondary carbon (as in the cyclohexyl ring), this band is expected around 1181±10 cm⁻¹.[8] This is a key peak for confirming the overall structure. |
| N-H Wag | 910 - 665 | Medium to Strong, Broad | This out-of-plane bending vibration is characteristic of both primary and secondary amines.[1] For secondary amines specifically, it tends to appear in the lower end of this range, often between 750-700 cm⁻¹.[2] |
| Fingerprint Region | < 1500 | Complex, Multiple Peaks | This region contains a multitude of C-H bending and C-C stretching vibrations.[9] While difficult to assign individually without computational analysis, the overall pattern is unique to the molecule and serves as a literal "fingerprint" for identification when compared to a reference spectrum. |
A Comparative Guide: Distinguishing this compound from Alternatives
The true diagnostic power of FTIR is realized when comparing the spectrum of your target compound to potential alternatives or impurities, such as a primary or tertiary amine.
| Compound | Class | Key Differentiating FTIR Peaks (cm⁻¹) | Expert Analysis |
| Cyclohexylamine | Primary Amine | ~3380 & ~3290 (Two N-H stretches) ~1615 (N-H scissoring bend) | The presence of two distinct peaks in the N-H stretch region is an unambiguous indicator of a primary amine (R-NH₂).[5][6] Additionally, the N-H scissoring peak around 1600 cm⁻¹ is present, a feature absent in secondary amines.[1][6] |
| This compound | Secondary Amine | ~3330 (Single N-H stretch) No peak at ~1600 | Our target compound shows only a single, weaker N-H stretch, confirming it is a secondary amine.[2][4][10] The absence of the ~1600 cm⁻¹ N-H bending peak further distinguishes it from a primary amine. |
| N,N-Dibutyl-2-methylcyclohexanamine | Tertiary Amine | No peaks > 3000 cm⁻¹ (except for C-H overtones) No N-H wag | A tertiary amine lacks an N-H bond entirely. Therefore, its spectrum will be conspicuously empty in the 3300-3500 cm⁻¹ region, providing a clear and immediate differentiation from primary and secondary amines.[1][3][4] |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is superior in both speed and data quality, requiring minimal sample preparation.[11][12]
Step-by-Step Methodology for ATR-FTIR Analysis
-
Instrument Preparation & Background Scan:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal (typically diamond or ZnSe) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Ensure the solvent fully evaporates.
-
With the clean, empty ATR accessory in place, perform a background scan. This is a critical self-validating step that subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.
-
-
Sample Application:
-
Place a single drop of this compound directly onto the center of the ATR crystal. Only a small volume is needed to completely cover the crystal surface.[13]
-
-
Spectrum Acquisition:
-
Engage the pressure clamp to ensure firm, consistent contact between the liquid sample and the ATR crystal.
-
Acquire the sample spectrum. Typical acquisition parameters for a high-quality spectrum are:
-
Resolution: 4 cm⁻¹
-
Scans: 16-32 (averaging multiple scans improves the signal-to-noise ratio)
-
Spectral Range: 4000 - 400 cm⁻¹
-
-
-
Data Processing and Cleaning:
-
After acquisition, clean the sample from the ATR crystal using the same solvent and wipe procedure as in Step 1.
-
The resulting spectrum should be a clean plot of absorbance or transmittance vs. wavenumber. If using an ATR accessory, an ATR correction can be applied in the software to make the spectrum appear more like a traditional transmission spectrum, though this is often not necessary for identification purposes.
-
Workflow for ATR-FTIR Analysis
Caption: A validated workflow for acquiring a clean FTIR spectrum of a liquid amine using an ATR accessory.
Conclusion
The FTIR spectrum of this compound is defined by a set of predictable and highly characteristic absorption bands. The definitive features for its identification are the single N-H stretching vibration between 3350-3310 cm⁻¹, the absence of an N-H bending peak around 1600 cm⁻¹, and a C-N stretching band near 1180 cm⁻¹. By employing the straightforward ATR-FTIR protocol described, researchers and drug development professionals can rapidly and confidently verify the structure and purity of this secondary amine, clearly distinguishing it from its primary and tertiary amine counterparts. This guide provides the foundational knowledge and practical steps to turn a routine spectral acquisition into a robust, data-driven analytical confirmation.
References
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. Chem 220 Handouts. Retrieved from a URL provided by the grounding tool.
-
Smith, B. C. (2023, August 16). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]
-
WebQC.Org, Chemistry Department. (n.d.). Cyclohexylamine (C6H13N) properties. Retrieved from [Link]
- Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines. Retrieved from a URL provided by the grounding tool.
-
Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics, 30(5), 1259–1265. Retrieved from [Link]
- OQSVT. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from a URL provided by the grounding tool.
-
Heacock, R. A., & Marion, L. (1956). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]
- Katon, J. E., & Feairheller, W. R. (1969). Infrared Studies of Cyclohexylamine. Journal of the Association of Official Analytical Chemists, 52(4), 843-849. Retrieved from a URL provided by the grounding tool.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from a URL provided by the grounding tool.
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
Kim, J., et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B, 118(34), 10099–10106. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexylamine. NIST Chemistry WebBook. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
- University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from a URL provided by the grounding tool.
-
ResearchGate. (n.d.). FTIR Spectroscopy around C=N stretching bond frequency for pristine.... Retrieved from [Link]
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from a URL provided by the grounding tool.
-
SINTEF. (n.d.). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy at process conditions. Retrieved from [Link]
-
LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanamine, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. rockymountainlabs.com [rockymountainlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. webqc.org [webqc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. jascoinc.com [jascoinc.com]
- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Benchmarking N-Butyl-2-Methylcyclohexan-1-Amine (BMCHA): A Structural & Functional Analysis
Topic: Benchmarking N-butyl-2-methylcyclohexan-1-amine (BMCHA) against other steric bases Content Type: Publish Comparison Guide
Executive Summary
This compound (BMCHA) represents a distinct class of "moderately hindered" secondary amines. Unlike the industry-standard DIPEA (Hünig's Base), which is tertiary and non-nucleophilic, or 2,2,6,6-Tetramethylpiperidine (TMP) , which is extremely hindered, BMCHA occupies a "Goldilocks" zone. It offers sufficient steric bulk to suppress rapid quaternary salt formation while retaining enough nucleophilicity to serve as an effective scaffold for chiral auxiliaries and ligand synthesis.
This guide objectively benchmarks BMCHA against established steric bases, defining its precise utility in drug development and organic synthesis.
Chemical Profile & Structural Logic
Compound: this compound CAS: 55794-86-0 Class: Hindered Secondary Amine
The Steric Argument
The reactivity of BMCHA is defined by the interplay between the flexible N-butyl chain and the rigid 2-methylcyclohexyl ring.
-
Conformational Locking: The cyclohexane ring likely adopts a chair conformation. The 2-methyl group exerts 1,3-diaxial strain if axial, or gauche interactions if equatorial relative to the amine.
-
N-Butyl vs. N-Isopropyl: While N-isopropyl groups (as in DIPEA) provide immediate branching at the
-carbon, the N-butyl group in BMCHA has a primary -carbon ( ). This makes the nitrogen center more accessible to small electrophiles than DIPEA or TMP, but the bulk of the cyclohexane ring shields it from larger substrates.
Comparative Benchmarking Matrix
We compare BMCHA against three standards: DIPEA (General Purpose), TMP (High Steric/Low Nucleophilicity), and Dicyclohexylamine (Cy2NH) (Structural Analog).
| Feature | BMCHA | DIPEA (Hünig's Base) | TMP (2,2,6,6-Tetramethylpiperidine) | Dicyclohexylamine |
| Structure Type | ||||
| Basicity (pKa in H₂O) | ~10.8 (Est.) | 10.75 | 11.1 | 11.2 |
| Nucleophilicity ( | Moderate | Very Low | Extremely Low | Low |
| Steric Bulk | High (One-sided shielding) | High (Branched) | Extreme (Tetra-methyl shielding) | High (Dual-ring shielding) |
| Primary Utility | Ligand Synth, Chiral Aux, Mild Base | Proton Scavenger, Non-nuc Base | Li-Amide Precursor, Super-Base | Salt Formation, Polymerization |
| Alkylation Risk | High (Reacts with alkyl halides) | Low | Very Low | Moderate |
Verdict: BMCHA is not a direct replacement for DIPEA in standard alkylation reactions due to its secondary amine nature (it will act as a nucleophile). Its value lies in tunable sterics for catalysis and amide formation.
Critical Analysis: The Nucleophilicity Trade-off
In drug development, selecting the wrong base leads to impurity profiles dominated by alkylated byproducts.
The "Accessible Nitrogen" Trap
Unlike TMP, which is flanked by two quaternary carbons, BMCHA has an accessible lone pair via the butyl chain vector.
-
Reaction with Methyl Iodide: BMCHA will rapidly methylate to form the tertiary amine, then the quaternary salt.
-
Reaction with Trityl Chloride: BMCHA will likely resist attack due to the trityl group's massive bulk, acting effectively as a base.
Mechanistic Implication: BMCHA is best deployed as a nucleophilic catalyst (e.g., in acylation reactions) or as a precursor to Lithium N-butyl-2-methylcyclohexylamide , a chiral non-nucleophilic base analog of LDA.
Experimental Protocols (Self-Validating Systems)
To verify the steric and electronic properties of BMCHA in your specific workflow, perform these two standardized protocols.
Protocol A: The Mayr Nucleophilicity Competition
Objective: Quantify the nucleophilic interference of BMCHA compared to DIPEA.
-
Setup: Prepare a solution containing 1.0 eq Benzhydrylium ion (electrophile reference) in
. -
Competition: Add 1.0 eq BMCHA and 1.0 eq DIPEA simultaneously at
. -
Monitoring: Warm to RT and analyze by ¹H NMR or LC-MS .
-
Validation Logic:
-
If product is
BMCHA-adduct BMCHA is significantly nucleophilic (Avoid in alkylations). -
If product is
BMCHA-adduct BMCHA is sterically protected. -
Expected Result: BMCHA will show significant adduct formation, confirming it is not a non-nucleophilic base.
-
Protocol B: Potentiometric pKa Determination
Objective: Determine the precise basicity in organic media (Acetonitrile).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Titrant: Perchloric acid (
) in dioxane. -
Method: Dissolve
BMCHA in MeCN. Titrate under atmosphere using a glass electrode standardized with Pyridine ( ). -
Calculation: The half-neutralization potential (HNP) correlates to the pKa.
Decision Matrix & Visualization
The following diagram illustrates the selection logic for steric bases, highlighting where BMCHA fits into the landscape.
Figure 1: Decision tree for selecting steric bases. BMCHA is selected when specific secondary amine functionality or moderate steric tuning is required, rather than pure proton scavenging.
References
-
Chemical Properties & CAS Data
-
This compound (CAS 55794-86-0). PubChem Compound Summary. National Center for Biotechnology Information. Link
-
-
Steric Base Standards (TMP)
-
Nucleophilicity Scales
-
Mayr, H., et al. "Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles." J. Am. Chem. Soc. 2001. Link
-
-
Cyclohexylamine Conformational Analysis
-
Molecular structure of mono- and 1,2-aminoderivatives of cyclohexane. Core.ac.uk. Link
-
Sources
Safety Operating Guide
Comprehensive Disposal Guide: N-butyl-2-methylcyclohexan-1-amine
This guide provides a rigorous, scientifically grounded protocol for the disposal of N-butyl-2-methylcyclohexan-1-amine (CAS: 55794-86-0).[1] It is designed for researchers requiring immediate, actionable safety logistics.
Executive Chemical Profile & Hazard Assessment
Before initiating any disposal procedure, you must validate the chemical identity and understand the specific risks associated with this secondary aliphatic amine. Unlike simple buffers, this compound presents a dual threat of corrosivity and flammability .
Physicochemical Identifiers
| Parameter | Data |
| Chemical Name | This compound |
| CAS Number | 55794-86-0 |
| Molecular Formula | C₁₁H₂₃N |
| Functional Group | Secondary Amine (Cycloaliphatic) |
| Acidity/Basicity | Strong Base (pKa ~10-11 estimated) |
Critical Hazard Matrix
| Hazard Class | GHS Category | Operational Implication |
| Corrosivity | Skin Corr.[1][2][3] 1B / Eye Dam. 1 | Do not use metal containers. Contact causes irreversible tissue damage. |
| Flammability | Flam.[3][4][5][6][7] Liq. 3 (Estimated) | Ground all equipment. Vapors can travel to ignition sources. Flash point is likely <60°C. |
| Reactivity | Incompatible with Acids/Oxidizers | Violent Exothermic Reaction. Segregate strictly from acidic waste streams. |
| Toxicity | Acute Tox. 4 (Oral/Dermal) | Systemic Toxin. Rapid absorption through skin. |
Pre-Disposal Logistics: Segregation & Storage
The Golden Rule of Amine Disposal: Never mix amine waste with acidic waste or oxidizing agents.
-
Scientific Rationale: Amines are organic bases.[1] Mixing with acids results in an immediate, highly exothermic neutralization reaction (
+ Heat).[1] In a closed waste container, this rapid heat evolution can pressurize the vessel, leading to rupture or explosion. -
Nitrosamine Warning: As a secondary amine, this compound can react with nitrosating agents (e.g., sodium nitrite, nitric oxide) to form N-nitrosamines , which are potent carcinogens.[1] Ensure total segregation from nitrate/nitrite waste.
Container Selection
-
Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]
-
Prohibited: Aluminum or Zinc (galvanized) containers. Amines can corrode these metals, potentially releasing hydrogen gas (flammable).
Operational Disposal Protocol
Workflow Visualization
The following decision tree outlines the logical flow for categorizing and processing this waste stream.
Figure 1: Operational workflow for the safe segregation and packaging of amine waste.
Step-by-Step Procedure
Phase 1: Collection & Labeling[1][8]
-
Select the Primary Container: Use a chemically resistant HDPE jerrycan or a screw-top amber glass bottle.[1]
-
Labeling: Affix a hazardous waste tag immediately upon the first addition of waste.
-
Constituents: Write "this compound" (do not use abbreviations).
-
Hazard Checkboxes: Mark "Corrosive," "Flammable," and "Toxic."
-
pH Indication: Clearly mark "Basic/Alkaline (pH > 10)."
-
-
Venting: If the waste was recently generated from a reaction, allow it to cool completely before sealing to prevent pressure buildup.
Phase 2: Waste Consolidation[1]
-
Solvent Compatibility: If the amine is in solution, ensure the solvent is compatible.
-
Safe: Ethanol, Methanol, Dichloromethane, Toluene.
-
Unsafe:[1] Acetone (can form enamines/imines, though less dangerous than acids), Chloroform (potential exothermic reaction over time).
-
-
Triple Rinse: When disposing of the original reagent bottle, triple rinse it with a compatible solvent. Collect the rinsate into the amine waste container. Deface the original label and dispose of the empty bottle as glass waste.
Phase 3: Final Disposal[1]
-
Method: The only acceptable final disposal method is Incineration in a permitted hazardous waste combustor equipped with a scrubber (to manage nitrogen oxide emissions).
-
Drain Disposal: STRICTLY PROHIBITED. Amines are toxic to aquatic life and can disrupt the bacterial flora in municipal water treatment plants.
Emergency Response Procedures
In the event of a spill or exposure during the disposal process, execute the following immediately.
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Flush immediately with water for 15 minutes.[1][5] Do not wait for symptoms. | Remove contaminated clothing carefully.[2][5] Seek medical attention for potential chemical burns. |
| Eye Contact | Irrigate eyes for 15 minutes using an eyewash station. Hold eyelids open. | Transport to emergency room immediately. Risk of corneal opacity. |
| Small Spill (<100mL) | Evacuate area. Wear PPE (Nitrile gloves, goggles, lab coat). | Absorb with vermiculite or a commercial organic base spill kit . Do NOT use paper towels (fire risk). |
| Large Spill | Evacuate the lab. Pull the fire alarm if vapors are dense. | Call EHS/Emergency Response. Do not attempt to clean up without SCBA. |
Regulatory Compliance & Waste Codes
Compliance with local and federal regulations (e.g., EPA RCRA in the US) is mandatory.
-
RCRA Waste Codes (USA):
-
D001: Ignitable (if flash point < 60°C).[1]
-
D002: Corrosive (Liquid with pH > 12.5, common for concentrated amines).
-
-
European Waste Catalogue (EWC):
-
07 01 04:* Other organic solvents, washing liquids and mother liquors.
-
Note: Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific deviations.
References
-
United States Department of Agriculture (USDA). (2016). Acceptable Drain Disposal Procedures: Aliphatic Amines. Retrieved from [Link][1]
-
Collect and Recycle. (2024). Amine Disposal Procedures for Businesses and Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste: Organic Amines. Retrieved from [Link][1]
Sources
- 1. Cyclohexanamine, N-butyl- [webbook.nist.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
